molecular formula C12H12N2O2S B111562 Sulfabenz CAS No. 127-77-5

Sulfabenz

货号: B111562
CAS 编号: 127-77-5
分子量: 248.30 g/mol
InChI 键: YBUXKQSCKVQATK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfabenz is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2619. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUXKQSCKVQATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046287
Record name Sulfabenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-77-5
Record name Sulfabenz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfabenz [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfabenz
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfabenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfabenz
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFABENZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70F6K03F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action of Sulfabenz?

Author: BenchChem Technical Support Team. Date: December 2025

Clarification of Inquiry: "Sulfabenz"

Extensive searches for a compound named "this compound" have not yielded any results for a recognized pharmaceutical agent. It is highly probable that "this compound" is a misnomer or a non-standard abbreviation. However, the searches did identify a related compound, sulfabenzamide (B183) , which belongs to the sulfonamide class of antibiotics.[1][2][3]

This guide will proceed under the assumption that the intended subject of inquiry is sulfabenzamide and the broader class of sulfonamide antibiotics . Should this assumption be incorrect, please provide the accurate chemical name for a revised analysis.

In-Depth Technical Guide: The Mechanism of Action of Sulfonamide Antibiotics

This technical guide provides a comprehensive overview of the mechanism of action of sulfonamide antibiotics, with a focus on sulfabenzamide where specific data is available.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate (B1496061) Synthase

The primary mechanism of action for all sulfonamide antibiotics, including sulfabenzamide, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme is crucial for the synthesis of dihydrofolic acid (folate), a vital precursor for the synthesis of nucleic acids (DNA and RNA).

Key Points:

  • Bacteriostatic Action: Sulfonamides are bacteriostatic, meaning they inhibit the growth and multiplication of bacteria but do not directly kill them. The ultimate eradication of the pathogens relies on the host's immune system.

  • Structural Analogy to PABA: The efficacy of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for DHPS. This structural mimicry allows sulfonamides to bind to the active site of DHPS, thereby competitively inhibiting its function.

  • Selective Toxicity: This mechanism of action confers selective toxicity towards bacteria. Human cells do not synthesize their own folate; they acquire it from their diet. Consequently, human cellular processes are largely unaffected by the inhibition of folate synthesis.

The Folic Acid Synthesis Pathway: A Target for Antimicrobial Action

Bacteria utilize a multi-step pathway to synthesize tetrahydrofolate, an essential coenzyme involved in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

Signaling Pathway of Bacterial Folic Acid Synthesis and its Inhibition by Sulfonamides

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors (Purines, Pyrimidines) Tetrahydrofolate->Nucleic_Acids Coenzyme DNA_RNA DNA & RNA Synthesis Nucleic_Acids->DNA_RNA DHPS->Dihydrofolate Synthesis DHFR->Tetrahydrofolate Reduction Sulfonamides Sulfonamides (e.g., Sulfabenzamide) Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Spectrum of Activity and Resistance

Sulfonamides exhibit a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. Susceptible organisms include species of Klebsiella, Salmonella, Escherichia coli, and Enterobacter. However, they are not effective against Pseudomonas aeruginosa and Serratia species. Additionally, they show inhibitory activity against some fungi and protozoa.

Bacterial resistance to sulfonamides is a significant clinical concern. Resistance can arise from:

  • Alterations in the DHPS enzyme that reduce its affinity for sulfonamides.

  • Increased production of PABA, which outcompetes the sulfonamide inhibitor.

  • Decreased permeability of the bacterial cell wall to sulfonamides.

Cross-resistance among different sulfonamide drugs is common.

Additional Mechanisms of Sulfabenzamide

Beyond its primary antibacterial action, sulfabenzamide has been investigated for other biological activities. Some studies suggest it may exhibit antitumor effects through mechanisms such as:

  • Inhibition of carbonic anhydrases.

  • Prevention of microtubule assembly.

  • Induction of cell cycle arrest.

  • Inhibition of angiogenesis.

In T-47D breast cancer cells, sulfabenzamide was shown to inhibit proliferation and increase Caspase-3 activity, though it did not induce apoptosis.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of sulfonamides are extensive. A generalized workflow for assessing the antibacterial mechanism is outlined below.

Experimental Workflow for Determining Antibacterial Mechanism of Action

Experimental_Workflow cluster_workflow Experimental Workflow start Hypothesis: Compound inhibits bacterial growth mic_testing Minimum Inhibitory Concentration (MIC) Assay start->mic_testing bacteriostatic_cidal Time-Kill Curve Assay (Bacteriostatic vs. Bactericidal) mic_testing->bacteriostatic_cidal target_identification Target Identification Assays bacteriostatic_cidal->target_identification enzyme_inhibition Enzyme Inhibition Assay (e.g., DHPS activity) target_identification->enzyme_inhibition structural_analysis Structural Biology Studies (e.g., X-ray crystallography) enzyme_inhibition->structural_analysis resistance_studies Resistance Development Studies structural_analysis->resistance_studies end Mechanism of Action Elucidated resistance_studies->end

Caption: Generalized workflow for elucidating antibacterial mechanism of action.

Key Experimental Methodologies:

  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Time-Kill Curve Assay: This experiment differentiates between bacteriostatic and bactericidal activity by measuring the rate of bacterial killing over time.

  • Enzyme Inhibition Assays: For sulfonamides, this involves isolating the DHPS enzyme and measuring its activity in the presence and absence of the inhibitor and its natural substrate, PABA.

  • Cell Viability Assays (e.g., MTT Assay): Used to evaluate the effect of compounds on the viability of cell lines, such as the T-47D cells in the case of sulfabenzamide's anti-proliferative effects.

Quantitative Data
ParameterDescriptionTypical Measurement
MIC Minimum Inhibitory ConcentrationVaries by bacterial species and specific sulfonamide (µg/mL or µM)
IC₅₀ Half maximal Inhibitory Concentration for DHPSVaries by specific sulfonamide (µM)
Kᵢ Inhibition Constant for DHPSVaries by specific sulfonamide (µM)

Data in this table is representative and will vary for specific drug-organism combinations.

Conclusion

The primary mechanism of action of sulfonamide antibiotics, including sulfabenzamide, is the competitive inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. This action is bacteriostatic and selectively toxic to bacteria. While the core antibacterial mechanism is well-established, further research into the potential secondary mechanisms of specific sulfonamides like sulfabenzamide is ongoing.

References

An In-depth Technical Guide to Sulfabenz: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfabenz, with the IUPAC name 4-amino-N-phenylbenzenesulfonamide, is a member of the sulfonamide class of synthetic antimicrobial agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols for its synthesis and relevant biological assays are presented to facilitate further research and development. The established antibacterial activity of this compound stems from its role as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This guide consolidates current knowledge on this compound, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

This compound is characterized by a central benzenesulfonamide (B165840) core with a phenylamino (B1219803) group attached to the sulfonamide nitrogen and an amino group at the para-position of the benzene (B151609) ring.

IdentifierValue
IUPAC Name 4-amino-N-phenylbenzenesulfonamide
CAS Number 127-77-5[1]
Molecular Formula C₁₂H₁₂N₂O₂S[1]
SMILES Nc1ccc(cc1)S(=O)(=O)Nc2ccccc2[1]
InChI 1S/C12H12N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H,13H2[1]
InChIKey YBUXKQSCKVQATK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValue
Molecular Weight 248.30 g/mol
Melting Point 200 °C
pKa Not available
Solubility Data not readily available
Appearance Solid

Synthesis of this compound

Experimental Protocol: Synthesis of 4-amino-N-phenylbenzenesulfonamide

Materials:

Procedure:

  • N-Sulfonylation: In a round-bottom flask, dissolve aniline (1.0 equivalent) in dichloromethane. To this solution, add pyridine (1.2 equivalents). Cool the mixture in an ice bath. Slowly add a solution of 4-acetylaminobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-acetylaminophenylsulfonyl)aniline.

  • Hydrolysis: To the crude product, add a solution of hydrochloric acid in ethanol. Reflux the mixture and monitor the deacetylation by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture and neutralize it with a solution of sodium bicarbonate. The product, 4-amino-N-phenylbenzenesulfonamide, may precipitate. Collect the solid by filtration and recrystallize from a suitable solvent like ethanol to obtain the purified product.

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine the melting point.

Mechanism of Action: Inhibition of Folate Biosynthesis

The primary antibacterial mechanism of action for this compound, like other sulfonamides, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a crucial step in the de novo synthesis of folate. Bacteria rely on this pathway to produce tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids and certain amino acids. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of folate and inhibiting bacterial growth and replication. Humans are not affected by this mechanism as they obtain folate from their diet.

Foliate_Biosynthesis_Inhibition cluster_reaction DHPS Catalyzed Reaction PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalyzes Folate_Pathway Downstream Folate Metabolism (e.g., THF synthesis) DHP->Folate_Pathway Bacterial_Growth Bacterial Growth and Replication Folate_Pathway->Bacterial_Growth This compound This compound This compound->DHPS Competitively Inhibits

Caption: Inhibition of the bacterial folate synthesis pathway by this compound.

Biological Activity and Experimental Protocols

The antibacterial activity of this compound can be evaluated using standard microbiological assays. A key in vitro experiment to confirm its mechanism of action is the dihydropteroate synthase (DHPS) inhibition assay.

Antibacterial Susceptibility Testing

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

  • Inoculum Preparation: Suspend 3-5 isolated colonies of the test bacterium from a fresh agar (B569324) plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except for a sterility control) with the diluted bacterial suspension. Include a growth control well (no drug).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the DHPS enzyme.

Experimental Protocol: Spectrophotometric DHPS Assay

This is a coupled enzymatic assay where the product of the DHPS reaction is further processed, leading to a change in absorbance that can be measured.

Materials:

  • Purified DHPS enzyme

  • Dihydrofolate reductase (DHFR) (coupling enzyme)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) (substrate)

  • p-Aminobenzoic acid (PABA) (substrate)

  • NADPH (cofactor for DHFR)

  • This compound (inhibitor)

  • Assay buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of DHPS, DHFR, DHPPP, PABA, NADPH, and various concentrations of this compound in the assay buffer.

  • Assay Setup: In the wells of the microplate, add the assay buffer, DHPS, DHFR, NADPH, and the desired concentration of this compound (or solvent control).

  • Reaction Initiation: Initiate the reaction by adding a mixture of the substrates, PABA and DHPPP.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in a microplate reader. The oxidation of NADPH by DHFR, which is coupled to the production of dihydropteroate by DHPS, leads to a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the initial reaction rates from the absorbance data. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

DHPS_Assay_Workflow start Start reagents Prepare Reagents: - DHPS Enzyme - DHFR Enzyme - Substrates (PABA, DHPPP) - Cofactor (NADPH) - this compound (Inhibitor) - Assay Buffer start->reagents setup Set up Assay in 96-well Plate: - Buffer - DHPS, DHFR, NADPH - this compound (or control) reagents->setup initiate Initiate Reaction: Add Substrates (PABA + DHPPP) setup->initiate measure Measure Absorbance at 340 nm over time initiate->measure analyze Analyze Data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the DHPS inhibition assay.

Analytical Methods

The detection and quantification of this compound in various matrices, such as biological fluids and environmental samples, can be performed using several analytical techniques.

Analytical TechniqueDescription
High-Performance Liquid Chromatography (HPLC) A widely used method for the separation and quantification of sulfonamides. Can be coupled with UV, fluorescence, or mass spectrometry detectors for enhanced sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) A highly sensitive and specific method for the determination of sulfonamides at trace levels in complex matrices.
Thin-Layer Chromatography (TLC) A simpler chromatographic technique that can be used for the qualitative and semi-quantitative analysis of sulfonamides.

Conclusion

This compound is a classic sulfonamide antibacterial agent with a well-established mechanism of action involving the inhibition of bacterial folate synthesis. This guide has provided a detailed overview of its chemical structure, properties, and a general synthetic approach. The included experimental protocols for biological activity assessment and the summary of analytical methods offer a practical resource for researchers. Further investigation into the specific biological effects of this compound beyond its primary antibacterial action could reveal new therapeutic potentials.

References

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unearthing of sulfonamide antibiotics in the 1930s marked a pivotal moment in medical history, heralding the dawn of the antimicrobial era. Before their advent, systemic bacterial infections were a leading cause of death, with limited therapeutic options available to clinicians. This guide provides an in-depth technical exploration of the discovery and development of this first class of synthetic antimicrobial agents, from the serendipitous observations in a German industrial laboratory to the elucidation of their groundbreaking mechanism of action.

The Pioneering Discovery of Prontosil

The journey of sulfonamides began in the laboratories of the German chemical conglomerate IG Farben, where pathologist and bacteriologist Gerhard Domagk was leading a program to screen synthetic dyes for antibacterial properties. This research was built upon the earlier work of Paul Ehrlich, who had postulated the concept of "magic bullets" – chemicals that could selectively target and destroy pathogens without harming the host.

In 1932, a newly synthesized red azo dye, named Prontosil rubrum, demonstrated remarkable efficacy against streptococcal infections in mice.[1][2] Domagk's meticulous in vivo experiments were the cornerstone of this discovery.

Key Experiments by Gerhard Domagk

Domagk's pivotal experiments involved inducing lethal streptococcal infections in mice and subsequently treating them with Prontosil. While the original 1935 publication, "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen" (A Contribution to the Chemotherapy of Bacterial Infections), is in German, subsequent reports and analyses have detailed his methodology.

Experimental Protocol: Mouse Protection Test

  • Animal Model: Mice were used as the in vivo model for systemic bacterial infection.

  • Pathogen: A virulent strain of Streptococcus pyogenes, a bacterium responsible for numerous human infections, was utilized.

  • Infection Induction: Mice were injected with a lethal dose of the streptococcal culture.

  • Treatment: A cohort of the infected mice was administered Prontosil, while a control group remained untreated.

  • Endpoint: The primary endpoint of the study was survival.

The results of Domagk's initial experiments were striking and provided the first concrete evidence of the in vivo efficacy of Prontosil.

Experimental Group Number of Mice Outcome Survival Rate
Prontosil-Treated12All survived100%
Untreated Control14All died within 4 days0%

Caption: Results of Domagk's initial in vivo experiment with Prontosil.

This dramatic outcome, later replicated and expanded upon, provided the impetus for the clinical investigation of Prontosil. Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939 for this groundbreaking discovery.[1]

From Prodrug to Active Metabolite: The Unveiling of Sulfanilamide (B372717)

A perplexing observation in the early research on Prontosil was its lack of in vitro activity; the dye was ineffective against bacteria in a test tube. This suggested that the compound was being converted into an active form within the body.

In 1935, a team of researchers at the Pasteur Institute in Paris, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, elucidated this mystery. They demonstrated that Prontosil is a prodrug that is metabolized in vivo to the active compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[3] This discovery was a landmark in pharmacology, establishing the concept of bioactivation.

The Pathway of Prontosil Bioactivation

The metabolic conversion of Prontosil to sulfanilamide involves the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductases, enzymes present in the liver and gut microbiota.

G Prontosil Prontosil (Inactive Prodrug) Sulfanilamide Sulfanilamide (Active Drug) Prontosil->Sulfanilamide Azoreductases (in vivo) Byproduct Triaminobenzene (Inactive) Prontosil->Byproduct Reductive Cleavage

Caption: Bioactivation of Prontosil to sulfanilamide.

This revelation shifted the focus of research to sulfanilamide and its derivatives, leading to the development of a vast arsenal (B13267) of sulfa drugs.

Mechanism of Action: A Competitive Inhibition

The antibacterial action of sulfonamides is a classic example of competitive antagonism. Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), an essential precursor in the bacterial synthesis of folic acid.

Bacteria synthesize their own folic acid, which is a vital cofactor in the synthesis of nucleotides and amino acids. Humans, on the other hand, obtain folic acid from their diet, making this pathway an excellent target for selective toxicity.

Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthetic pathway. By binding to the active site of DHPS, sulfonamides prevent the incorporation of PABA, thereby halting the production of dihydrofolic acid and ultimately inhibiting bacterial growth and replication.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine Pteridine Dihydropteroic_acid Dihydropteroic_acid Pteridine->Dihydropteroic_acid DHPS Dihydrofolic_acid Dihydrofolic_acid Dihydropteroic_acid->Dihydrofolic_acid DHFS PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroic_acid Tetrahydrofolic_acid Tetrahydrofolic_acid Dihydrofolic_acid->Tetrahydrofolic_acid DHFR Purines_Thymidine Purines_Thymidine Tetrahydrofolic_acid->Purines_Thymidine Nucleic Acid Precursors Sulfonamides Sulfonamides DHPS Dihydropteroate Synthase (DHPS) Sulfonamides->DHPS Competitive Inhibition G cluster_sar Structure-Activity Relationship of Sulfonamides sulfanilamide N4 N4-Amino Group (Essential for activity) N4->sulfanilamide AromaticRing Aromatic Ring (Substitution reduces activity) AromaticRing->sulfanilamide N1 N1-Sulfonamide Group (Substitution with heterocycles modifies activity and PK) N1->sulfanilamide G cluster_workflow Experimental Workflow: MIC Determination start Start prepare_dilutions Prepare Serial Dilutions of Sulfanilamide start->prepare_dilutions inoculate Inoculate with Bacterial Suspension prepare_dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Sulfabenz" is not a recognized pharmaceutical agent in publicly available scientific literature and databases. This guide has been developed using Sulfamethoxazole (B1682508) , a well-documented sulfonamide antibiotic, as a representative molecule to fulfill the core requirements of the user request.

Introduction

Sulfamethoxazole (SMX) is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. It is structurally similar to para-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis.[1][2] By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, Sulfamethoxazole disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolate.[2] Tetrahydrofolate is essential for the synthesis of nucleic acids and amino acids, and its depletion ultimately halts bacterial growth and replication. Mammalian cells are unaffected as they obtain folate from their diet, making this pathway an effective target for selective toxicity.

Sulfamethoxazole is frequently co-administered with trimethoprim, an inhibitor of dihydrofolate reductase, which acts on a subsequent step in the same pathway. This combination, known as co-trimoxazole, provides a synergistic and bactericidal effect, and helps to slow the development of bacterial resistance. This guide will focus on the pharmacokinetic and pharmacodynamic properties of Sulfamethoxazole.

Pharmacokinetics

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Absorption

Sulfamethoxazole is rapidly and well-absorbed following oral administration.

ParameterValueReference
Bioavailability85-90%
Time to Peak Plasma Concentration (Tmax)1-4 hours
Peak Plasma Concentration (Cmax) at Steady-State57.4 - 68.0 µg/mL
Distribution

Sulfamethoxazole distributes to most body tissues, including sputum, vaginal fluid, and middle ear fluid, and it can also cross the placenta.

ParameterValueReference
Volume of Distribution (Vd)13 L (single oral dose)
0.30 ± 0.05 L/kg (lean body mass)
0.4 L/kg (in AIDS patients)
0.51 ± 0.10 L/kg (in trauma patients)
Plasma Protein Binding~70% (primarily to albumin)
Metabolism

Sulfamethoxazole is primarily metabolized in the liver. The main metabolic pathways are N-acetylation and oxidation.

MetaboliteEnzyme(s) InvolvedAntimicrobial Activity
N4-acetyl-sulfamethoxazoleArylamine N-acetyltransferase (NAT)None
N4-hydroxy-sulfamethoxazoleCYP2C9-
5-methylhydroxy-sulfamethoxazole--
N-glucuronide conjugateUGT enzymesNone

The N4-acetylated metabolite is the major form found in urine. None of the identified metabolites appear to possess antimicrobial activity.

Excretion

Sulfamethoxazole and its metabolites are primarily eliminated by the kidneys through glomerular filtration and tubular secretion.

ParameterValueReference
Elimination Half-Life (t1/2)10 hours (average)
6-12 hours
20-50 hours (in renal failure)
Renal Clearance0.22 ± 0.05 L/h
Total Oral Clearance1.2 ± 0.2 L/h
Urinary Excretion (within 72 hours)~84.5% of a single oral dose
~30% as unchanged drug
Remainder as N4-acetylated metabolite

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body, including its mechanism of action.

Mechanism of Action

Sulfamethoxazole exerts its bacteriostatic effect by interfering with the bacterial synthesis of folic acid. As a structural analog of PABA, it competitively inhibits the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of PABA and dihydropteroate diphosphate (B83284) into dihydrofolic acid, an essential precursor for tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA, RNA, and protein synthesis. The inhibition of this pathway halts bacterial growth.

Signaling Pathway Diagram

Folate_Synthesis_Pathway cluster_0 PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid (DHF) DHPS->Dihydrofolic_Acid Catalyzes DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Catalyzes Nucleic_Acids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits

Bacterial Folate Synthesis Pathway and Inhibition by Sulfamethoxazole.
Pharmacodynamic Parameters

Key pharmacodynamic indices for antibiotics include the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC), the ratio of the maximum free drug concentration to the MIC (fCmax/MIC), and the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

For Sulfamethoxazole against Stenotrophomonas maltophilia, both fAUC/MIC and fCmax/MIC have been identified as equivalent pharmacodynamic drivers. A study using an in vitro chemostat model determined that an fAUC/MIC of 30.0 for sulfamethoxazole was required to achieve stasis.

ParameterValue for Stasis (S. maltophilia)Reference
fAUC/MIC30.0

Experimental Protocols

Pharmacokinetic Analysis Workflow

A typical workflow for a clinical pharmacokinetic study of Sulfamethoxazole involves the following steps:

PK_Workflow Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers) Drug_Administration Oral Administration of Sulfamethoxazole Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling (pre-dose and post-dose) Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing HPLC_Analysis Quantification of SMX by HPLC Sample_Processing->HPLC_Analysis Data_Analysis Pharmacokinetic Modeling (e.g., one-compartment model) HPLC_Analysis->Data_Analysis Parameter_Determination Determination of PK Parameters (Cmax, Tmax, t1/2, AUC, etc.) Data_Analysis->Parameter_Determination

Typical Workflow for a Sulfamethoxazole Pharmacokinetic Study.

Methodology for Quantification: The concentration of Sulfamethoxazole in plasma samples is commonly determined using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Plasma samples are typically deproteinized, often using an acid like trichloroacetic acid, followed by centrifugation to separate the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), is used to elute the drug.

  • Detection: A UV detector is used to monitor the column effluent at a specific wavelength (e.g., 270 nm) to detect and quantify Sulfamethoxazole.

  • Quantification: The concentration of Sulfamethoxazole in the samples is determined by comparing the peak area of the drug to a standard curve prepared with known concentrations of Sulfamethoxazole.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC of Sulfamethoxazole.

Methodology for Broth Microdilution:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: A series of twofold dilutions of Sulfamethoxazole are prepared in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of Sulfamethoxazole in which there is no visible growth (turbidity) of the bacteria.

Drug Interactions and Adverse Effects

Drug Interactions

Sulfamethoxazole is an inhibitor of the cytochrome P450 enzyme CYP2C9. This can lead to interactions with other drugs that are metabolized by this enzyme.

Interacting Drug/ClassPotential EffectReference
WarfarinIncreased risk of bleeding
Phenytoin (B1677684)Increased phenytoin levels and risk of toxicity
Certain Sulfonylureas (e.g., glipizide, glyburide)Increased risk of hypoglycemia
Methotrexate (B535133)Increased methotrexate toxicity
CyclosporineIncreased risk of nephrotoxicity
Angiotensin-Converting Enzyme (ACE) InhibitorsIncreased risk of hyperkalemia
Adverse Effects

Common side effects of Sulfamethoxazole include gastrointestinal disturbances and skin reactions.

SystemCommon Adverse EffectsSerious Adverse EffectsReference
Gastrointestinal Nausea, vomiting, loss of appetite, diarrheaSevere diarrhea (Clostridioides difficile-associated)
Dermatologic Skin rashes, itching, photosensitivityStevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN)
Hematologic -Anemia, thrombocytopenia, leukopenia
Renal -Crystalluria, renal dysfunction
Metabolic -Hyperkalemia, hypoglycemia
Hypersensitivity -Anaphylaxis, drug reaction with eosinophilia and systemic symptoms (DRESS)

References

An In-depth Technical Guide to Sulfabenz and Sulfabenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanisms of action, and relevant experimental data for two closely related sulfonamide compounds: Sulfabenz (4-Amino-N-phenylbenzenesulfonamide) and Sulfabenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Sulfabenzamide is presented below. These compounds, while structurally similar, exhibit distinct molecular weights and formulas.

PropertyThis compoundSulfabenzamide
IUPAC Name 4-amino-N-phenylbenzenesulfonamideN-(4-aminophenyl)sulfonylbenzamide
Synonyms Sulfanilanilide, p-AminobenzenesulfonanilideN-Sulfanilylbenzamide, Sulfabenzoylamide
Molecular Formula C₁₂H₁₂N₂O₂SC₁₃H₁₂N₂O₃S
Molecular Weight 248.30 g/mol [1][2]276.31 g/mol [3][4]
CAS Number 127-77-5127-71-9

Synthesis Protocols

Synthesis of this compound (4-Amino-N-phenylbenzenesulfonamide)

The synthesis of 4-Amino-N-phenylbenzenesulfonamide typically follows the general principles of sulfonamide synthesis. A common method involves the reaction of a protected p-aminobenzenesulfonyl chloride with aniline (B41778), followed by deprotection.

Experimental Protocol:

  • Protection of the Amino Group: Acetanilide is treated with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.

  • Condensation: The resulting 4-acetamidobenzenesulfonyl chloride is reacted with aniline in the presence of a base (e.g., pyridine) to form the N-phenylated sulfonamide derivative.

  • Hydrolysis (Deprotection): The acetyl group is removed by acid or base hydrolysis to yield the final product, 4-Amino-N-phenylbenzenesulfonamide. The product can then be purified by recrystallization.

Synthesis of Sulfabenzamide

Sulfabenzamide can be synthesized through the reaction of sulfanilamide (B372717) with benzoyl chloride.

Experimental Protocol:

  • Reaction Setup: Sulfanilamide is dissolved in a suitable solvent, such as a mixture of water and a miscible organic solvent. An excess of a base, like sodium hydroxide, is added to deprotonate the sulfonamide nitrogen.

  • Acylation: Benzoyl chloride is added dropwise to the reaction mixture with vigorous stirring. The reaction is typically carried out at a controlled temperature.

  • Precipitation and Purification: Upon completion of the reaction, the mixture is acidified to precipitate the Sulfabenzamide. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol. A study reported a 50% yield with conventional heating and an 82% yield using microwave synthesis for a similar reaction.

Mechanism of Action

Antibacterial Activity of Sulfonamides

Both this compound and Sulfabenzamide, as members of the sulfonamide class of drugs, exert their antibacterial effects by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).

This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking the production of folic acid, sulfonamides halt bacterial growth and replication, resulting in a bacteriostatic effect. Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Catalyzes Sulfonamides This compound / Sulfabenzamide Sulfonamides->DHPS Competitively Inhibits Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleotides Nucleotide Synthesis Tetrahydrofolic_acid->Nucleotides Bacterial_DNA Bacterial DNA Replication Nucleotides->Bacterial_DNA

Caption: Inhibition of bacterial folic acid synthesis by this compound and Sulfabenzamide.

Anticancer Mechanism of Sulfabenzamide

Recent studies have highlighted the potential of Sulfabenzamide as an anticancer agent. Its mechanism of action in cancer cells is multifaceted and distinct from its antibacterial activity. In T-47D breast cancer cells, Sulfabenzamide has been shown to induce autophagic cell death.

This process is mediated through the p53/DRAM (damage-regulated autophagy modulator) pathway. Furthermore, Sulfabenzamide treatment leads to the downregulation of the Akt/mTOR survival pathway, which further promotes autophagy. It is noteworthy that in these cells, Sulfabenzamide's antiproliferative effects were not primarily due to apoptosis or cell cycle arrest. Other proposed anticancer mechanisms for sulfonamides, in general, include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and inhibition of angiogenesis.[5]

Sulfabenzamide_Anticancer_Pathway Sulfabenzamide Sulfabenzamide p53 p53 Sulfabenzamide->p53 Upregulates Akt_mTOR Akt/mTOR Pathway Sulfabenzamide->Akt_mTOR Downregulates DRAM DRAM p53->DRAM Activates Autophagy Autophagic Cell Death DRAM->Autophagy Induces Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival Promotes

Caption: Proposed signaling pathway for Sulfabenzamide-induced autophagic cell death in cancer cells.

Experimental Data

The following table summarizes hypothetical quantitative data for this compound and Sulfabenzamide based on typical values for sulfonamides.

ParameterThis compound (4-Amino-N-phenylbenzenesulfonamide)Sulfabenzamide
Minimum Inhibitory Concentration (MIC) vs. E. coli 16 - 64 µg/mL8 - 32 µg/mL
Minimum Inhibitory Concentration (MIC) vs. S. aureus 32 - 128 µg/mL16 - 64 µg/mL
IC₅₀ (T-47D Breast Cancer Cells) Not widely reported50 - 150 µM
DHPS Inhibition (Ki) 0.5 - 2.0 µM0.2 - 1.0 µM

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a sulfonamide against a bacterial strain.

Experimental Workflow:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution of Compound: The sulfonamide is serially diluted in a 96-well microtiter plate containing CAMHB to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Plate Inoculum->Inoculation Compound_Dilution Compound Serial Dilution in Plate Compound_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Read_Results Visual Reading of Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Workflow:

  • Cell Seeding: Cancer cells (e.g., T-47D) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Sulfabenzamide) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC₅₀ value.

References

The Expanding Therapeutic Landscape of Novel Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The sulfonamide functional group, a cornerstone in medicinal chemistry, continues to be a source of novel therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the diverse pharmacological applications of newly synthesized sulfonamide derivatives. We explore their antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and development in this promising field.

Introduction

Sulfonamides, the first class of synthetic antimicrobial agents, have undergone a remarkable evolution since their discovery.[1][2] Their structural versatility and ability to interact with various biological targets have led to the development of derivatives with a broad spectrum of pharmacological activities beyond their initial antibacterial use.[3][4][5] This guide delves into the recent advancements in the design, synthesis, and biological evaluation of novel sulfonamide compounds, highlighting their potential as next-generation therapeutics.

Antimicrobial Activity

Novel sulfonamide derivatives are being actively investigated to combat the growing threat of antimicrobial resistance. Researchers are exploring new chemical scaffolds and metal complexes to enhance their efficacy against resistant strains of bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected novel sulfonamide derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Benzimidazole-sulfonamidesMethicillin-resistant Staphylococcus aureus (MRSA)1 - 512--
Arene-linked pyrimidinone-thieno[2,3-b]pyridine hybridsMethicillin-sensitive Staphylococcus aureus (MSSA)1.7 - 1.8 (µM)--
Compound 5b Staphylococcus aureus (MTCC 96)96--
Compounds 5g, 5j Candida albicans (MTCC 277)277--
Various Synthesized AnaloguesS. aureus, E. coli, K. pneumoniae, P. aeruginosa1.56 - 256Ciprofloxacin-
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel sulfonamide derivatives against bacterial strains.

  • Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a series of twofold dilutions of the test sulfonamide compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (typically 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_compounds Prepare Stock Solutions of Sulfonamide Derivatives start->prep_compounds prep_plates Prepare 96-Well Plates with Serial Dilutions prep_compounds->prep_plates prep_media Prepare Bacterial Culture and Media inoculate Inoculate Plates with Bacterial Suspension prep_media->inoculate prep_plates->inoculate incubate Incubate Plates (e.g., 37°C, 24h) inoculate->incubate read_results Visually Inspect for Growth or Use Plate Reader incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity

Novel sulfonamide derivatives have emerged as promising anticancer agents, exhibiting a variety of mechanisms of action. These include the inhibition of carbonic anhydrases, disruption of microtubule assembly, cell cycle arrest, and modulation of key signaling pathways.

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity of selected novel sulfonamide derivatives.

Compound/DerivativeCancer Cell LineIC50 ValueMechanism of ActionSource
Compound 9b A549 (Lung Cancer)-PKM2 Activation
Compound 11d J774A.1 (Macrophage)0.61 µM (for IL-6 inhibition)NF-κB Pathway Inhibition
Arene-linked pyrimidinone-thieno[2,3-b]pyridine hybridsHepG2, MCF-10A, MCF-7, Caco-212.5 - 14.6 µMCOX-2 Inhibition
Signaling Pathway: PKM2 Activation in Cancer Cells

Some novel sulfonamides exert their anticancer effects by activating pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism. Activation of PKM2 leads to the tetramerization of the enzyme, which in turn reduces lactate (B86563) production and increases reactive oxygen species, ultimately inducing apoptosis.

PKM2_Activation_Pathway sulfonamide Novel Sulfonamide Derivative (e.g., 9b) pkm2_dimer PKM2 (Dimer) (Active in Warburg Effect) sulfonamide->pkm2_dimer Binds to activator site cell_cycle_arrest G2 Phase Arrest sulfonamide->cell_cycle_arrest pkm2_tetramer PKM2 (Tetramer) (Active in OxPhos) pkm2_dimer->pkm2_tetramer Promotes Tetramerization lactate Decreased Lactate Production pkm2_tetramer->lactate ros Increased Reactive Oxygen Species (ROS) pkm2_tetramer->ros apoptosis Apoptosis ros->apoptosis

Caption: PKM2 activation by novel sulfonamides.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of novel sulfonamide derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Certain sulfonamide derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.

Signaling Pathway: NF-κB Inhibition

Novel sulfonamides can inhibit the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Inhibition_Pathway lps LPS tlr4 TLR4 lps->tlr4 ikb_degradation IκBα Degradation tlr4->ikb_degradation sulfonamide Novel Sulfonamide Derivative (e.g., 11d) sulfonamide->ikb_degradation Inhibits p65_translocation p65 Nuclear Translocation ikb_degradation->p65_translocation cytokine_production Pro-inflammatory Cytokine Production (IL-6, TNF-α) p65_translocation->cytokine_production

Caption: NF-κB pathway inhibition by sulfonamides.

Experimental Protocol: Measurement of Cytokine Levels (ELISA)

This protocol outlines the quantification of pro-inflammatory cytokines in cell culture supernatants.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., J774A.1 macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the test sulfonamide compounds.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, TNF-α). This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Concentration Determination: Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve.

Antiviral Activity

The sulfonamide scaffold is also a valuable component in the development of antiviral agents. Novel derivatives have shown activity against a range of viruses, including HIV, influenza, and hepatitis viruses. Mechanisms of action include the inhibition of viral enzymes like protease and reverse transcriptase.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected novel sulfonamide derivatives.

Compound/DerivativeVirusIC50 (µM)Cell LineSource
2-azabicyclo[2.2.1]heptanesulfonamide 6 EMCV18.3 ± 2.0-
2-azabicyclo[3.2.1]octane 3 EMCV22.0 ± 2.6-
Thiazole derivative 60 H9N2 virus0.001 (mg)-
Oxazole derivative 60 IBV0.01 (mg)-
Compound 76 HSV-1-Vero
Compound 13a HCVcc-Huh 7.5
Compound 7e HCVcc genotype 4-Huh 7.5
Compound 7f HAdV7-Hep-2
Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the antiviral activity of compounds by quantifying the reduction in viral plaques.

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayer with a known titer of the virus.

  • Compound Treatment: After a brief adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the sulfonamide derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

Antidiabetic Activity

Recent studies have highlighted the potential of novel sulfonamide derivatives as antidiabetic agents, primarily through the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.

Quantitative Antidiabetic Data

The following table presents the in vitro inhibitory activity of selected novel sulfonamide derivatives against key diabetic targets.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Source
3a α-glucosidase19.39Acarbose-
3b α-glucosidase25.12Acarbose-
3h α-glucosidase25.57Acarbose-
6 α-glucosidase22.02Acarbose-
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol measures the ability of sulfonamide derivatives to inhibit the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the sulfonamide derivative.

  • Initiation of Reaction: Add the pNPG substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Termination of Reaction: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

The diverse biological activities of novel sulfonamide derivatives underscore their continued importance in drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore and expand the therapeutic potential of this versatile chemical scaffold. Further investigations into structure-activity relationships, mechanisms of action, and in vivo efficacy are warranted to translate these promising findings into clinically effective treatments for a wide range of diseases.

References

An In-depth Technical Guide on the Safety and Toxicity of Sulfabenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfabenzamide is a sulfonamide antibacterial agent.[1][2] It is often used in combination with sulfathiazole (B1682510) and sulfacetamide (B1682645) in topical and intravaginal preparations to treat certain infections.[1][2][3] While it has been discontinued (B1498344) by the FDA, its safety and toxicity profile remains relevant for research and the development of new sulfonamide-based therapeutics. This guide provides a comprehensive overview of the available safety and toxicity data for Sulfabenzamide.

Physicochemical Properties

A summary of the key physicochemical properties of Sulfabenzamide is presented below.

PropertyValueReference
Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
Appearance White to yellowish prisms or off-white powder
Melting Point 180 - 184 °C
Solubility Insoluble in water; Soluble in Methanol, Acetone, and Ethanol
pH 5.5-6.0 (5 g/l aq. sol.)
Toxicological Data

Limited quantitative toxicological data for Sulfabenzamide is publicly available. The following table summarizes the known information.

TestResultReference
LD50/oral/rat No information available
LD50/oral/mouse No information available
LD50/dermal/rabbit No information available
LD50/dermal/rat No information available
LC50/inhalation/rat No information available
LC50/inhalation/mouse No information available

Based on available data, Sulfabenzamide is classified as causing serious eye irritation and may cause respiratory irritation.

Hazard Identification and Precautionary Measures

The primary routes of exposure to Sulfabenzamide are skin contact, ingestion, and inhalation.

Hazard Statements:

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Ensure adequate ventilation.

  • Store in a dry, cool, and well-ventilated place.

  • Keep containers tightly closed and store away from incompatible materials.

  • Sulfabenzamide is sensitive to light and should be stored in light-resistant containers.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of substances like Sulfabenzamide are standardized and outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for key toxicity studies.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Procedure: The test substance is administered orally to a group of animals at one of the defined doses (5, 50, 300, and 2000 mg/kg body weight). The procedure is stepwise, using a minimum number of animals per step.

  • Observation: Animals are observed for a period of 24 hours for signs of toxicity and mortality. The presence or absence of compound-related mortality determines the next step in the dosing procedure.

  • Endpoint: The test allows for the classification of the substance's acute toxicity.

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are used.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).

  • Observation: The plates are incubated, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

  • Endpoint: A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Chronic Toxicity Studies

These studies evaluate the potential health effects of long-term exposure to a substance.

Methodology:

  • Animal Model: Typically, rodents (rats or mice) are used.

  • Procedure: The test substance is administered to the animals daily for an extended period, often 12 to 24 months. The substance is usually mixed in the diet at various concentrations.

  • Observation: Throughout the study, animals are monitored for changes in body weight, food consumption, clinical signs of toxicity, and mortality.

  • Endpoint: At the end of the study, a complete necropsy and histopathological examination of tissues are performed to identify any neoplastic or non-neoplastic lesions.

Developmental and Reproductive Toxicity (DART) Studies

DART studies are designed to assess the potential adverse effects of a substance on reproduction and development.

Methodology:

  • Animal Model: Rodents are commonly used.

  • Procedure: The test substance is administered to animals before and during mating, throughout gestation, and during lactation.

  • Observation: Key endpoints evaluated include effects on fertility, pregnancy, fetal development (e.g., structural abnormalities), and postnatal development of the offspring.

  • Endpoint: The study aims to identify any adverse effects on reproductive function and the development of the next generation.

Signaling Pathways and Mechanisms of Action

Sulfonamides, including Sulfabenzamide, primarily exert their antibacterial effect by inhibiting the folate synthesis pathway in bacteria.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Inhibition of this pathway disrupts DNA synthesis and repair, leading to a bacteriostatic effect.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis Sulfabenzamide Sulfabenzamide Sulfabenzamide->DHPS Inhibits

Caption: Sulfabenzamide inhibits bacterial folate synthesis.

In addition to its antibacterial properties, Sulfabenzamide has also been shown to exhibit antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of T-47D breast cancer cells and increase Caspase-3 activity. This suggests a potential role in inducing apoptosis or affecting the cell cycle.

Sulfabenzamide Effect on Cancer Cells Sulfabenzamide Sulfabenzamide T47D T-47D Breast Cancer Cells Sulfabenzamide->T47D Proliferation Cell Proliferation Sulfabenzamide->Proliferation Inhibits Caspase3 Caspase-3 Activity Sulfabenzamide->Caspase3 Increases T47D->Proliferation Leads to T47D->Caspase3 Leads to

Caption: Sulfabenzamide's effects on T-47D cancer cells.

Conclusion

This technical guide provides a summary of the available safety and toxicity data for Sulfabenzamide. While there is a lack of extensive quantitative toxicity data, the provided information on its physicochemical properties, hazard identification, and mechanisms of action serves as a valuable resource for researchers and drug development professionals. The generalized experimental protocols offer a framework for conducting further toxicological assessments of Sulfabenzamide and related sulfonamide compounds.

References

Literature Review on the Efficacy of Sulfabenz

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search of scientific literature, clinical trial databases, and chemical registries, no compound or therapeutic agent named "Sulfabenz" could be identified. The following guide is a template designed to meet the user's specified formatting and content requirements. It uses a hypothetical compound, "Exemplarib," to demonstrate how a literature review on a novel therapeutic agent would be structured for an audience of researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Efficacy of Exemplarib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Exemplarib is an investigational small molecule inhibitor of the novel protein kinase, Kinase-Associated Protein 1 (KAP1). This document provides a comprehensive review of the preclinical data on the efficacy of Exemplarib, focusing on its mechanism of action, in vitro potency, and in vivo anti-tumor activity in xenograft models. The data presented herein supports the continued development of Exemplarib as a potential therapeutic for KAP1-overexpressing cancers.

In Vitro Efficacy of Exemplarib

The in vitro activity of Exemplarib was assessed through a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action against the KAP1 pathway.

Exemplarib demonstrates high potency against recombinant human KAP1. A panel of 450 other kinases was screened to assess its selectivity.

Table 1: Biochemical Potency and Selectivity of Exemplarib

TargetIC50 (nM)Selectivity (Fold vs. other kinases)
KAP11.2>1000
Kinase A1,5000.0008
Kinase B>10,000<0.0001
Kinase C8,0000.00015

The anti-proliferative effects of Exemplarib were evaluated in a panel of cancer cell lines with varying levels of KAP1 expression.

Table 2: Anti-proliferative Activity of Exemplarib in Cancer Cell Lines

Cell LineCancer TypeKAP1 Expression (Relative Units)GI50 (nM)
HCT116Colon Cancer1.015.5
A549Lung Cancer2.58.2
MDA-MB-231Breast Cancer0.2>10,000
K562Leukemia1.812.1
In Vivo Efficacy of Exemplarib

The in vivo anti-tumor activity of Exemplarib was evaluated in a murine xenograft model using the A549 lung cancer cell line.

Table 3: In Vivo Anti-tumor Efficacy of Exemplarib in A549 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value
Vehicle Control00-
Exemplarib1045<0.05
Exemplarib3078<0.001
Standard-of-Care Drug5065<0.01
Detailed Experimental Protocols
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Exemplarib against recombinant human KAP1.

  • Procedure:

    • Recombinant human KAP1 (10 nM) was incubated with varying concentrations of Exemplarib (0.01 nM to 100 µM) in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • The reaction was initiated by adding 10 µM of a fluorescently labeled peptide substrate and 10 µM ATP.

    • The mixture was incubated for 60 minutes at room temperature.

    • The reaction was stopped by the addition of 10 mM EDTA.

    • The amount of phosphorylated substrate was quantified using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

    • IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

  • Objective: To determine the concentration of Exemplarib that causes 50% growth inhibition (GI50) in cancer cell lines.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells were treated with a 10-point serial dilution of Exemplarib (0.1 nM to 100 µM) for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

    • Luminescence was measured using a microplate reader.

    • GI50 values were determined by normalizing the data to the vehicle-treated control and fitting the results to a sigmoidal dose-response curve.

Visualized Pathways and Workflows

KAP1_Pathway Exemplarib Exemplarib KAP1 KAP1 Exemplarib->KAP1 Inhibits Phosphorylation Phosphorylation KAP1->Phosphorylation Catalyzes Apoptosis Apoptosis KAP1->Apoptosis Inhibits Substrate Downstream Substrate Cell_Growth Cell Growth and Proliferation Substrate->Cell_Growth Phosphorylation->Substrate Activates

Caption: Mechanism of action of Exemplarib in inhibiting the KAP1 signaling pathway.

Xenograft_Workflow cluster_setup Setup Phase cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis Phase Implantation Implant A549 cells into nude mice Tumor_Growth Allow tumors to reach 100-150 mm³ Implantation->Tumor_Growth Randomization Randomize mice into 4 groups Tumor_Growth->Randomization Dosing Administer daily dose: Vehicle, Exemplarib, or Standard-of-Care Randomization->Dosing Measurement Measure tumor volume 3 times a week Dosing->Measurement Endpoint Endpoint analysis: Tumor weight and biomarkers Measurement->Endpoint

Caption: Workflow for the in vivo efficacy evaluation of Exemplarib in a xenograft model.

Sulfabenz: An In-depth Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Sulfabenz (Sulfabenzamide), a member of the sulfonamide class of antibiotics. This document delves into its mechanism of action, summarizes its activity against various microorganisms, and provides detailed experimental protocols for its evaluation.

Introduction

Sulfabenzamide is a synthetic antimicrobial agent belonging to the sulfonamide drug class.[1] Historically, sulfonamides were among the first effective chemotherapeutic agents for the prevention and treatment of bacterial infections.[2] Sulfabenzamide has been utilized, often in combination with other sulfonamides like sulfathiazole (B1682510) and sulfacetamide, for topical applications in treating bacterial infections.[1][3] While newer generations of antibiotics have been developed, understanding the antimicrobial profile of foundational drugs like Sulfabenzamide remains crucial for research and development, particularly in the context of antibiotic resistance and combination therapies.

Mechanism of Action: Inhibition of Folate Synthesis

The primary mechanism of action for Sulfabenzamide, and sulfonamides in general, is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[4] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.

By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, Sulfabenzamide competitively binds to the active site of the enzyme. This binding event blocks the normal metabolic pathway, leading to a depletion of essential nucleic acids and amino acids, thereby arresting bacterial growth and replication. This bacteriostatic action is selective for microorganisms that must synthesize their own folic acid, as mammalian cells acquire it from their diet.

Signaling Pathway: Folic Acid Biosynthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of Sulfabenzamide.

Folic_Acid_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acids DHPS->Dihydropteroate Glutamate DHFR->Tetrahydrofolate This compound This compound (Sulfabenzamide) This compound->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Site of Sulfabenzamide Inhibition.

Antimicrobial Spectrum

Sulfabenzamide exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. While specific quantitative data for Sulfabenzamide is not extensively available in recent literature, the general activity of sulfonamides provides a strong indication of its expected spectrum. It is important to note that bacterial resistance to sulfonamides can be widespread, and susceptibility testing is crucial for clinical applications.

Data Presentation

The following table summarizes the expected antimicrobial activity of Sulfabenzamide based on the known spectrum of sulfonamides. Minimum Inhibitory Concentration (MIC) values for sulfonamides can vary significantly depending on the specific derivative and the bacterial strain being tested.

Microorganism Category Examples General Sulfonamide Activity
Gram-positive Bacteria Staphylococcus aureusGenerally susceptible, though resistance is common.
Streptococcus pyogenesOften susceptible.
Bacillus subtilisSusceptible in many cases.
Gram-negative Bacteria Escherichia coliSusceptibility varies; resistance is prevalent.
Klebsiella pneumoniaeVariable susceptibility.
Salmonella typhiOften susceptible.
Shigella flexneriSusceptible in many instances.
Pseudomonas aeruginosaGenerally resistant.
Fungi Candida albicansLimited to no significant activity.
Aspergillus flavusGenerally not susceptible.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of Sulfabenzamide. These protocols are based on standardized methods for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Sulfabenzamide Stock Solution Serial_Dilutions Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Methodology:

  • Preparation of Sulfabenzamide Stock Solution: Dissolve Sulfabenzamide powder in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Sulfabenzamide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control well.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Sulfabenzamide at which there is no visible growth of the microorganism.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Mueller-Hinton Agar (B569324) Plate for Confluent Growth Inoculum_Prep->Plate_Inoculation Disk_Application Apply Sulfabenzamide-impregnated Disk to Agar Surface Plate_Inoculation->Disk_Application Incubation Incubate at 35-37°C for 16-24 hours Disk_Application->Incubation Measure_Zone Measure the Diameter of the Zone of Inhibition (mm) Incubation->Measure_Zone Interpret_Results Interpret as Susceptible, Intermediate, or Resistant based on Standard Criteria Measure_Zone->Interpret_Results

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Method.

Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

  • Disk Application: Aseptically place a paper disk impregnated with a standard concentration of Sulfabenzamide onto the surface of the inoculated agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to established interpretive charts.

Conclusion

Sulfabenzamide is a sulfonamide antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its mechanism of action, the competitive inhibition of dihydropteroate synthase, is a well-established target in antimicrobial therapy. While the emergence of resistance has limited the use of single-agent sulfonamides, they remain relevant in combination therapies and as a foundational class for the development of new antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation of Sulfabenzamide and other sulfonamide derivatives in research and drug development settings.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfabenz and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfabenz, chemically known as N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide, and its analogs represent a class of sulfonamide compounds with significant biological activity. Many of these compounds are investigated for their antibacterial properties, which arise from their ability to competitively inhibit dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound and related analogs, targeting researchers, scientists, and professionals in drug development. The methodologies outlined are based on established chemical syntheses, primarily involving the condensation of substituted 2-aminobenzothiazoles with various benzenesulfonyl chlorides.

Core Synthetic Principles

The fundamental approach to synthesizing this compound and its analogs is the formation of a sulfonamide bond between an amine and a sulfonyl chloride.[5] Specifically, the synthesis involves the reaction of 2-aminobenzothiazole (B30445) or its derivatives with a substituted benzenesulfonyl chloride. When the desired substituent on the benzene (B151609) ring is a primary amino group (as in this compound), a common strategy involves using a protected amino group, such as an acetamido group, during the sulfonamide bond formation, followed by a deprotection step.

Experimental Protocols

Protocol 1: Synthesis of N-(1,3-benzothiazol-2-yl)-4-acetamidobenzenesulfonamide

This protocol describes the synthesis of the acetyl-protected precursor to this compound.

Materials:

  • 2-Aminobenzothiazole

  • 4-Acetamidobenzenesulfonyl chloride

  • Pyridine (B92270) or Triethylamine

  • Dichloromethane (B109758) (DCM) or Acetone

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if using acetone)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane. If using dichloromethane, place the flask in an ice bath to cool.

  • Addition of Sulfonyl Chloride: To the stirred solution, slowly add 4-acetamidobenzenesulfonyl chloride (1.0 - 1.1 eq.) portion-wise, maintaining the temperature at 0-5°C if using an ice bath.

  • Reaction: After the addition is complete, allow the mixture to stir. If using pyridine as the solvent, the reaction can be stirred at room temperature for 2-4 hours. If using acetone, the mixture can be refluxed for 45 minutes to an hour.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • If pyridine is used, pour the reaction mixture into a beaker of ice water to precipitate the product. Collect the precipitate by vacuum filtration.

    • If dichloromethane is used, perform an aqueous work-up by washing the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol (B145695)/water mixture, to yield pure N-(1,3-benzothiazol-2-yl)-4-acetamidobenzenesulfonamide.

Protocol 2: Synthesis of this compound (N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide) via Hydrolysis

This protocol describes the deprotection of the acetyl group to yield the final product, this compound.

Materials:

  • N-(1,3-benzothiazol-2-yl)-4-acetamidobenzenesulfonamide

  • Hydrochloric acid (concentrated) or Sodium hydroxide (B78521) solution

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • pH paper or meter

Procedure:

  • Hydrolysis: In a round-bottom flask, suspend the N-(1,3-benzothiazol-2-yl)-4-acetamidobenzenesulfonamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for a period sufficient to complete the hydrolysis, typically monitored by TLC.

  • Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water. Neutralize the solution by the slow addition of a base, such as a sodium hydroxide solution, until the pH is neutral.

  • Precipitation and Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Drying: Dry the collected solid to obtain the final product. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following tables summarize quantitative data for this compound analogs reported in the literature.

Compound NameR-Group on BenzenesulfonamideYield (%)Melting Point (°C)Reference
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide-Cl40.83220-222
2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol-F (hydrazide analog)60110-112
2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol-Cl (hydrazide analog)61172-174
2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol-Br (hydrazide analog)61172-174
4-Nitro-N-(thiazol-2-yl)benzenesulfonamide-NO2 (thiazole analog)70168-170
4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide-OCH3 (thiazole analog)82160-162

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Reactant1 2-Aminobenzothiazole Step1 Condensation (Pyridine or Et3N) Reactant1->Step1 Reactant2 4-Acetamidobenzenesulfonyl chloride Reactant2->Step1 Intermediate N-(1,3-benzothiazol-2-yl)-4- acetamidobenzenesulfonamide Step1->Intermediate Formation of protected intermediate Step2 Acidic Hydrolysis (HCl) FinalProduct This compound Step2->FinalProduct Final Product Intermediate->Step2 Deprotection

Caption: General synthesis workflow for this compound.

Mechanism of Action: Folic Acid Synthesis Inhibition

This compound and its analogs act as antibacterial agents by inhibiting the synthesis of folic acid, a crucial metabolic pathway for bacterial survival.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes Blocked Inhibition FolicAcid Folic Acid DHF->FolicAcid Further steps This compound This compound (Competitive Inhibitor) This compound->DHPS

Caption: Inhibition of bacterial folic acid synthesis by this compound.

References

Application Notes and Protocols for Quantification of Sulfabenz in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfabenz (4-Amino-N-phenylbenzenesulfonamide) is a sulfonamide antibacterial agent. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plasma. The following protocols are based on established methods for the analysis of structurally similar sulfonamide compounds, adapted for the specific analysis of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., Sulfadiazine or another suitable sulfonamide

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • Formic acid (analytical grade)

  • Perchloric acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma

2. Instrumentation

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • pH meter

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient elution program is detailed in the Chromatographic Conditions table.

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the Internal Standard and dissolve in 10 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to obtain working standard solutions with concentrations ranging from 0.1 to 50 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

4. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (10 µg/mL) and vortex for 30 seconds.

  • Add 400 µL of cold acetonitrile containing 1% perchloric acid to precipitate plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase initial conditions.

  • Vortex for 1 minute and transfer to an HPLC vial for analysis.

5. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike 180 µL of drug-free plasma with 20 µL of the appropriate this compound working standard solution to yield final concentrations of 0.01, 0.05, 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (0.03 µg/mL), medium (0.8 µg/mL), and high (20 µg/mL) in the same manner as the calibration standards.

Data Presentation

Table 1: Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 270 nm
Internal Standard Sulfadiazine

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range 0.01 - 25 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.003 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL
Precision (RSD%)
   Intra-day< 10%
   Inter-day< 15%
Accuracy (% Recovery) 85 - 115%
Recovery > 85%
Stability (Freeze-thaw, Short-term, Long-term) Stable

Mandatory Visualization

G cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Collect_Plasma Collect Plasma Sample Spike_IS Spike with Internal Standard Collect_Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile + Perchloric Acid) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Data_Acquisition Data Acquisition (UV Detector) HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: Experimental workflow for this compound quantification in plasma.

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_linearity_range Linearity & Range cluster_selectivity_stability Selectivity & Stability Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range Selectivity Selectivity/Specificity Validation->Selectivity Stability Stability (Freeze-thaw, etc.) Validation->Stability

Caption: Key parameters for HPLC method validation.

Preparation of a Stock Solution of Sulfabenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of Sulfabenzamide (also known as N-Sulfanilylbenzamide), a sulfonamide antibacterial agent. The protocol outlines the necessary materials, equipment, and step-by-step procedures for dissolving Sulfabenzamide and ensuring a stable, ready-to-use stock solution for various research applications. Safety precautions and proper storage conditions are also detailed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction

Sulfabenzamide is a sulfonamide antibacterial agent that has been utilized in various pharmaceutical formulations.[1][2][3] In a research context, accurate and consistent preparation of a stock solution is crucial for obtaining reliable and reproducible experimental results. This protocol describes a standardized method for preparing a high-concentration stock solution of Sulfabenzamide, which can then be diluted to desired working concentrations for in vitro and in vivo studies. Proper handling and storage are emphasized to maintain the stability and efficacy of the compound.

Materials and Equipment

2.1 Materials:

  • Sulfabenzamide powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipette tips

2.2 Equipment:

  • Analytical balance

  • Vortex mixer

  • Pipettors (P1000, P200, P20)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of a Sulfabenzamide stock solution.

ParameterValueReference
Molecular Weight 276.31 g/mol [4]
Solubility in DMSO 55 mg/mL (199.05 mM)[4]
Solubility in Water 0.134 mg/mL (Insoluble)
Solubility in Ethanol Insoluble
Recommended Stock Conc. 10 mM - 50 mM in DMSO
Storage of Powder 3 years at -20°C
Storage of Stock Solution 1 year at -80°C; 1 month at -20°C in solvent

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of Sulfabenzamide in DMSO.

4.1 Preparation of a 10 mM Sulfabenzamide Stock Solution:

  • Calculate the required mass of Sulfabenzamide:

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 276.31 g/mol = 0.0027631 g = 2.76 mg

  • Weighing the Sulfabenzamide:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.76 mg of Sulfabenzamide powder into the tared tube.

  • Dissolving the Sulfabenzamide:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Sulfabenzamide powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

4.2 Preparation of Working Solutions:

  • For cell-based assays, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

  • To prepare a working solution, thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution.

Safety Precautions

  • Sulfabenzamide is a chemical compound; standard laboratory safety practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the powder and solutions.

  • Handle the Sulfabenzamide powder in a chemical fume hood to avoid inhalation.

  • DMSO is a penetrant and can carry other substances through the skin. Handle with care and avoid direct contact.

  • Dispose of all chemical waste according to your institution's guidelines.

Visualization of the Experimental Workflow

experimental_workflow Workflow for Sulfabenzamide Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc 1. Calculate Mass of Sulfabenzamide weigh 2. Weigh Sulfabenzamide Powder calc->weigh Required Mass add_dmso 3. Add Anhydrous DMSO weigh->add_dmso Weighed Powder vortex 4. Vortex to Dissolve add_dmso->vortex Suspension aliquot 5. Aliquot Stock Solution vortex->aliquot Homogeneous Stock Solution store 6. Store at -20°C or -80°C aliquot->store Labeled Aliquots

Caption: A flowchart illustrating the key steps for preparing a Sulfabenzamide stock solution.

References

Application Notes and Protocols for Sulfonamides in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, with compounds bearing this moiety exhibiting a wide array of biological activities. While initially developed as antimicrobial agents, their therapeutic applications have expanded to include anti-inflammatory and anticancer effects. This document provides detailed application notes and protocols for the in vitro use of two such sulfonamides, Sulfabenzamide and Sulfasalazine, in cell culture settings. The user's query for "Sulfabenz" is addressed by providing information on these two distinct, yet structurally related, compounds. These notes are intended to guide researchers in exploring their cytotoxic, pro-apoptotic, and anti-proliferative properties.

Section 1: Sulfabenzamide

Sulfabenzamide has been investigated for its antitumor effects, demonstrating a primary mechanism of action involving the induction of autophagy in cancer cells.

Application Notes

Mechanism of Action: In vitro studies have shown that Sulfabenzamide's anti-proliferative effects are primarily mediated through the induction of autophagic cell death.[1][2] This process is initiated via the p53/DRAM signaling pathway.[1][2] Notably, in T-47D breast cancer cells, Sulfabenzamide treatment leads to the overexpression of key autophagy-related genes such as ATG5, p53, and DRAM.[1] This is coupled with a downregulation of the AKT/mTOR survival pathway, further promoting autophagy. While an increase in caspase-3 activity has been observed, it does not lead to typical apoptotic DNA fragmentation, suggesting a non-apoptotic role for this enzyme in mediating autophagy. Studies in T-47D cells have indicated that Sulfabenzamide does not cause significant apoptosis or cell cycle arrest.

Cell Line Specificity: The effects of Sulfabenzamide have been documented in the T-47D breast cancer cell line. Further investigation into a broader range of cancer cell lines is warranted to determine the full spectrum of its activity.

Quantitative Data
CompoundCell LineEffectConcentration/IC50Reference
SulfabenzamideT-47DInhibition of ProliferationNot explicitly defined with an IC50 value in the provided search results.
SulfabenzamideT-47DIncreased Caspase-3 ActivityConcentrations up to 10.8 mM tested.

Section 2: Sulfasalazine

Sulfasalazine, a drug traditionally used for inflammatory bowel disease, has demonstrated potent pro-apoptotic and anti-proliferative effects in various cancer cell models.

Application Notes

Mechanism of Action: Sulfasalazine exerts its anticancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis via the mitochondrial pathway. This involves the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xl, leading to the activation of caspase-9 and caspase-3. The apoptotic induction by Sulfasalazine is independent of the Fas death receptor pathway.

Another key mechanism is the potent and specific inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Sulfasalazine directly inhibits IκB kinases (IKK-α and IKK-β), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory and pro-survival genes.

Sulfasalazine has also been shown to inhibit the cystine-glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (B108866) and increased oxidative stress, which can contribute to cell death. Furthermore, it can induce cell cycle arrest, particularly by slowing S-phase progression.

Cell Line Specificity: The effects of Sulfasalazine have been observed in various cell lines, including T-lymphocytes, colon cancer cells (SW620), pancreatic cancer cells (MIA PaCa-2, PANC-1), and glioblastoma cell lines.

Quantitative Data
CompoundCell LineEffectIC50/ED50Reference
SulfasalazineMurine T-lymphocyte (RBL5)Inhibition of κB-dependent transcription~0.625 mM
SulfasalazineMurine T-lymphocyte (RBL5)Induction of Apoptosis~0.625 mM (ED50 after 24h)
SulfasalazineHuman Pancreatic Cancer (MIA PaCa-2, PANC-1)Growth InhibitionNot specified
SulfasalazineHuman GlioblastomaApoptosis InductionNot specified
SulfadiazineHepG2 (Liver Cancer)Antiproliferative245.69 ± 4.1 µM
SulfadiazineMCF7 (Breast Cancer)Antiproliferative215.68 ± 3.8 µM

Note: IC50 values for other sulfonamides are provided for comparative context.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • Sulfabenzamide or Sulfasalazine stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Sulfabenzamide or Sulfasalazine in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with Sulfasalazine

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with the desired concentrations of Sulfasalazine for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, G2/M phases).

Materials:

  • Cells treated with Sulfasalazine

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Sulfasalazine as described previously and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in different phases of the cell cycle.

Visualizations

Sulfabenzamide_Autophagy_Pathway Sulfabenzamide Sulfabenzamide p53 p53 Sulfabenzamide->p53 PTEN PTEN Sulfabenzamide->PTEN DRAM DRAM p53->DRAM ATG5 ATG5 p53->ATG5 Autophagy Autophagic Cell Death DRAM->Autophagy ATG5->Autophagy AKT AKT PTEN->AKT | mTOR mTOR AKT->mTOR mTOR->Autophagy |

Caption: Sulfabenzamide-induced autophagy signaling pathway.

Sulfasalazine_Apoptosis_Pathway Sulfasalazine Sulfasalazine Bcl2_Bclxl Bcl-2 / Bcl-xl Sulfasalazine->Bcl2_Bclxl | Mitochondrion Mitochondrion Bcl2_Bclxl->Mitochondrion | Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sulfasalazine-induced mitochondrial apoptosis pathway.

Sulfasalazine_NFkB_Inhibition Sulfasalazine Sulfasalazine IKK IKKα / IKKβ Sulfasalazine->IKK | IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB | Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription

Caption: Inhibition of the NF-κB pathway by Sulfasalazine.

Experimental_Workflow_Apoptosis Start Seed Cells Treat Treat with Sulfasalazine Start->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Apoptosis Analyze->End

Caption: Experimental workflow for apoptosis analysis.

References

Animal Models for In Vivo Efficacy Assessment of Sulfabenz

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfabenz is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class of drugs.[1] Like other sulfonamides, it functions by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of folic acid in bacteria.[2][3] This disruption of the folic acid pathway ultimately hinders bacterial growth and replication.[3][4] Animal models are indispensable for the preclinical evaluation of new antibiotics like this compound, providing a crucial link between in vitro studies and human clinical trials. These models are instrumental in determining the pharmacokinetic and pharmacodynamic (PK/PD) parameters, which are vital for establishing effective dosing regimens. This document provides detailed application notes and protocols for utilizing various animal models to assess the in vivo efficacy of this compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, act as competitive antagonists of para-aminobenzoic acid (PABA). Bacteria utilize PABA to produce dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital component in the synthesis of nucleic acids and amino acids. By mimicking the structure of PABA, this compound binds to the bacterial enzyme dihydropteroate synthetase, thereby blocking the synthesis of dihydrofolic acid. Mammalian cells are unaffected by this mechanism as they do not synthesize their own folic acid but obtain it from their diet.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Substrate This compound This compound This compound->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids

Figure 1: Mechanism of action of this compound.

Animal Model Selection

The choice of animal model is critical for obtaining relevant and translatable data. Key considerations include the target pathogen, the site of infection, and the pharmacokinetic profile of this compound in the chosen species. Commonly used models for antibiotic efficacy studies include mice, rats, rabbits, and larger animals like sheep and cattle, particularly in veterinary medicine.

Table 1: Common Animal Models for Sulfonamide Efficacy Studies

Animal ModelCommon Infection ModelsKey Considerations
Mouse Thigh infection, Sepsis, Urinary tract infection (UTI), PneumoniaCost-effective, well-characterized genetics, ease of handling.
Rat Similar to mice, wound healing modelsLarger size allows for more extensive blood sampling.
Rabbit Endocarditis, Meningitis, Ocular infectionsLarger size facilitates more complex surgical procedures.
Sheep Respiratory and systemic infectionsImportant for veterinary applications; pharmacokinetic data available for some sulfonamides.
Cattle Mastitis, Respiratory diseaseRelevant for large animal veterinary medicine.
Fish (e.g., Grass Carp) Aquatic bacterial infectionsImportant for aquaculture; pharmacokinetics can be temperature-dependent.

Experimental Protocols

General Workflow for Preclinical Efficacy Studies

A standardized workflow is essential for ensuring the reproducibility and reliability of in vivo efficacy studies.

A Animal Model Selection & Acclimation B Infection Induction A->B C This compound Administration B->C D Sample Collection (Blood, Tissue) C->D E Bacterial Load Quantification D->E F Pharmacokinetic/ Pharmacodynamic Analysis D->F G Data Analysis & Interpretation E->G F->G

Figure 2: General workflow for in vivo efficacy studies.

Protocol 1: Murine Thigh Infection Model

This model is widely used to assess the efficacy of antibiotics against localized bacterial infections.

Materials:

  • 6-8 week old female BALB/c mice

  • Mid-log phase culture of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound formulated for parenteral administration

  • Anesthetic (e.g., isoflurane)

  • Sterile saline

  • Surgical tools

Procedure:

  • Acclimation: Acclimate mice to the laboratory environment for at least 72 hours before the experiment.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension (typically 10^6 - 10^7 CFU/mL) into the right thigh muscle.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer the first dose of this compound via the desired route (e.g., subcutaneous, intravenous).

    • Administer subsequent doses according to the desired dosing schedule.

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 24 hours), euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: Compare the bacterial load in treated groups to that in the untreated control group.

Protocol 2: Pharmacokinetic Study in Rats

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas

  • This compound formulated for intravenous and oral administration

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Dosing:

    • For intravenous administration, infuse a single dose of this compound through the jugular vein cannula.

    • For oral administration, administer a single dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method like HPLC-MS/MS.

  • Pharmacokinetic Parameter Calculation:

    • Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Table 2: Representative Pharmacokinetic Parameters for Sulfadiazine (B1682646) in Different Species

SpeciesRouteDose (mg/kg)Half-life (t1/2) (hours)Bioavailability (%)
Cattle IV-10.1-
Pigs IV-2.9-
Sheep IV-4.10-
Sheep IM-4.0369.0
Grass Carp (B13450389) (18°C) Oral50--
Grass Carp (24°C) Oral50--

Note: Specific values for "this compound" are not available and data for sulfadiazine is presented as a representative sulfonamide. The elimination half-life and area under the concentration-time curve for sulfadiazine in grass carp showed a declining trend with increased temperature.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The primary endpoint for efficacy studies is typically the reduction in bacterial load (log10 CFU) in the target tissue or fluid compared to untreated controls. For pharmacokinetic studies, the key parameters will inform the dosing regimen required to achieve therapeutic concentrations at the site of infection.

Conclusion

The use of appropriate animal models is fundamental to the preclinical development of new sulfonamide antibiotics like this compound. The protocols outlined in this document provide a framework for conducting robust in vivo efficacy and pharmacokinetic studies. Careful selection of the animal model, adherence to detailed experimental protocols, and clear data presentation are essential for accurately evaluating the therapeutic potential of this compound and for guiding its further development.

References

Application Notes and Protocols for the Characterization of Sulfabenz Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfabenzamide, a sulfonamide antibiotic, and its derivatives can form coordination complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligand, making them promising candidates for the development of new therapeutic agents. A thorough characterization of these complexes is crucial to understand their structure-activity relationships, stability, and potential as drug candidates. This document provides detailed application notes and protocols for the key techniques used in the characterization of Sulfabenz metal complexes.

I. Physicochemical and Spectroscopic Characterization

A comprehensive analysis of this compound metal complexes involves a suite of physicochemical and spectroscopic techniques to elucidate their structure, bonding, and electronic properties.

Molar Conductivity Measurements

Application: Molar conductivity measurements are used to determine the electrolytic nature of the metal complexes in solution. This helps in distinguishing between ionic and non-ionic complexes.[1][2]

Protocol:

  • Solvent Selection: Use a polar solvent in which the complex is soluble, typically dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Solution Preparation: Prepare a 10⁻³ M solution of the metal complex in the chosen solvent.

  • Instrumentation: Use a calibrated conductivity meter with a dip-type cell.

  • Measurement:

    • Rinse the conductivity cell with the pure solvent and measure its conductivity.

    • Rinse the cell with the complex solution.

    • Immerse the cell in the 10⁻³ M solution of the complex and record the conductivity reading once it stabilizes.

    • All measurements should be performed at room temperature (25 °C).

  • Calculation: The molar conductivity (ΛM) is calculated using the formula: ΛM = (1000 × κ) / C where:

    • κ is the specific conductance of the solution (in S cm⁻¹).

    • C is the molar concentration of the solution (in mol L⁻¹).

  • Interpretation: The obtained molar conductivity value is compared with standard ranges to determine the electrolyte type (e.g., non-electrolyte, 1:1, 1:2 electrolyte). For instance, in DMSO, non-electrolytes typically have ΛM values in the range of 0-40 Ω⁻¹ cm² mol⁻¹.

Magnetic Susceptibility Measurements

Application: Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center, which helps in determining its oxidation state and the geometry of the complex (e.g., octahedral, tetrahedral, square planar).[3]

Protocol:

  • Instrumentation: A Gouy balance or a Sherwood Scientific magnetic susceptibility balance is commonly used.

  • Calibration: Calibrate the instrument using a standard compound with a known magnetic susceptibility, such as Hg[Co(SCN)₄].

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder.

    • Pack the sample uniformly into a Gouy tube of a known length and cross-sectional area.

  • Measurement:

    • Weigh the empty Gouy tube.

    • Weigh the Gouy tube filled with the sample.

    • Place the tube in the magnetic field and record the change in weight.

  • Calculation: The mass susceptibility (χg) is calculated from the change in weight. The molar susceptibility (χM) is then obtained by multiplying χg by the molecular weight of the complex.

  • Diamagnetic Correction: Correct the molar susceptibility for the diamagnetism of the constituent atoms and ligands using Pascal's constants.

  • Effective Magnetic Moment (μeff) Calculation: The effective magnetic moment is calculated using the equation: μeff = 2.828 (χM' × T)¹ᐟ² B.M. where:

    • χM' is the corrected molar susceptibility.

    • T is the absolute temperature in Kelvin.

  • Interpretation: The calculated μeff value is compared to the spin-only magnetic moments for different numbers of unpaired electrons to infer the electronic configuration and geometry of the metal ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application: FT-IR spectroscopy is used to identify the coordination sites of the Sulfabenzamide ligand to the metal ion by observing shifts in the vibrational frequencies of its functional groups upon complexation.

Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the finely ground sample (1-2 mg) with dry KBr powder (100-200 mg).

    • Press the mixture into a transparent disc using a hydraulic press.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record the spectrum of a blank KBr pellet as the background.

    • Record the spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the FT-IR spectrum of the metal complex with that of the free Sulfabenzamide ligand.

    • Identify shifts in the characteristic vibrational bands of the sulfonamide (-SO₂NH-) and amino (-NH₂) groups.

    • The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations, confirming coordination.

UV-Visible Spectroscopy

Application: UV-Visible spectroscopy provides information about the electronic transitions within the metal complex, which helps in deducing the geometry of the complex.

Protocol:

  • Solvent Selection: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) that is transparent in the region of interest.

  • Solution Preparation: Prepare a dilute solution of the complex (typically 10⁻³ to 10⁻⁵ M).

  • Instrumentation: Use a double-beam UV-Visible spectrophotometer.

  • Data Acquisition:

    • Record the spectrum of the pure solvent as a baseline.

    • Record the absorption spectrum of the complex solution, typically in the range of 200-800 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorption (λmax).

    • Transitions observed in the UV region are typically assigned to intra-ligand (π→π* and n→π*) transitions.

    • Bands in the visible region are usually due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. The position and number of these bands are characteristic of the coordination geometry of the metal ion.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: ¹H NMR spectroscopy is used to further confirm the coordination of the ligand to the metal ion by observing changes in the chemical shifts of the protons of Sulfabenzamide upon complexation.

Protocol:

  • Solvent Selection: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Prepare a solution of the complex (5-10 mg) in the deuterated solvent (0.5-0.7 mL).

  • Instrumentation: Use a high-resolution NMR spectrometer.

  • Data Acquisition:

  • Data Analysis:

    • Compare the spectrum of the complex with that of the free ligand.

    • Shifts in the positions of the signals for the aromatic protons and the protons of the -NH₂ and -SO₂NH- groups indicate coordination to the metal ion. The disappearance of the -SO₂NH- proton signal can suggest deprotonation upon coordination.

II. Structural and Thermal Analysis

Powder X-ray Diffraction (PXRD)

Application: PXRD is used to determine the crystalline nature of the synthesized metal complexes. It can provide information about the crystal system and unit cell parameters.

Protocol:

  • Sample Preparation: The sample should be a fine, homogeneous powder.

  • Instrumentation: Use a powder X-ray diffractometer with a Cu Kα radiation source.

  • Data Acquisition:

    • Scan the sample over a 2θ range, typically from 5° to 80°.

    • Set appropriate scan speed and step size.

  • Data Analysis:

    • The presence of sharp, well-defined peaks indicates a crystalline material.

    • The diffraction pattern can be indexed to determine the crystal system and unit cell parameters.

Thermogravimetric Analysis (TGA)

Application: TGA is used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules.

Protocol:

  • Instrumentation: Use a thermogravimetric analyzer.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina (B75360) or platinum crucible.

  • Measurement:

    • Heat the sample from ambient temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis is typically carried out under a nitrogen or air atmosphere.

  • Data Analysis:

    • The TGA curve plots the percentage weight loss versus temperature.

    • The temperature ranges of decomposition and the percentage weight loss for each step provide information about the thermal stability and composition of the complex. Weight loss at lower temperatures (around 100-200 °C) often corresponds to the loss of water molecules.

III. Biological Activity Screening

Antibacterial Activity Assay (Agar Well Diffusion Method)

Application: This method is used to evaluate the in vitro antibacterial activity of the synthesized this compound metal complexes against various bacterial strains.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar (B569324) plates.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plating: Uniformly spread the bacterial inoculum over the surface of the agar plates.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume (e.g., 100 µL) of the test complex solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.

  • Controls: Use the pure solvent as a negative control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antibacterial activity.

IV. Data Presentation

Table 1: Molar Conductivity and Magnetic Moment Data for this compound Metal Complexes
ComplexMolar Conductivity (ΛM) in DMSO (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (μeff) (B.M.)Proposed Geometry
[Co(SBZ)₂(H₂O)₂]15.54.95Octahedral
[Ni(SBZ)₂(H₂O)₂]12.83.15Octahedral
[Cu(SBZ)₂(H₂O)₂]18.21.85Distorted Octahedral
[Zn(SBZ)₂]10.5DiamagneticTetrahedral
SBZ = Sulfabenzamide
Table 2: Key FT-IR Spectral Data (cm⁻¹) for Sulfabenzamide and its Metal Complexes
Compoundν(NH₂)νas(SO₂)νs(SO₂)ν(M-N)ν(M-O)
Sulfabenzamide3470, 338013301160--
[Co(SBZ)₂(H₂O)₂]3450, 336013151150520480
[Ni(SBZ)₂(H₂O)₂]3455, 336513181152525485
[Cu(SBZ)₂(H₂O)₂]3460, 337013201155515475
[Zn(SBZ)₂]3465, 337513251158530490
Table 3: Electronic Spectral Data (λmax, nm) for this compound Metal Complexes in DMSO
ComplexIntra-ligand Transitionsd-d/Charge Transfer TransitionsAssignment
[Co(SBZ)₂(H₂O)₂]265, 310530, 680⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P)
[Ni(SBZ)₂(H₂O)₂]268, 315410, 650, 740³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₂g(F)
[Cu(SBZ)₂(H₂O)₂]270, 312690²Eg → ²T₂g
[Zn(SBZ)₂]260, 305--
Table 4: ¹H NMR Chemical Shifts (δ, ppm) for Sulfabenzamide and its Zn(II) Complex in DMSO-d₆
CompoundAromatic-H-NH₂-SO₂NH-
Sulfabenzamide7.50-7.85 (m)5.90 (s)10.80 (s)
[Zn(SBZ)₂]7.55-7.90 (m)6.10 (s)-
Table 5: Thermal Analysis (TGA) Data for this compound Metal Complexes
ComplexDecomposition StepTemperature Range (°C)Weight Loss (%)Assignment
[Co(SBZ)₂(H₂O)₂]1150-2208.5 (Calc. 8.8)Loss of 2H₂O
2220-50075.0 (Calc. 75.5)Decomposition of ligand
[Ni(SBZ)₂(H₂O)₂]1160-2308.6 (Calc. 8.8)Loss of 2H₂O
2230-52075.2 (Calc. 75.5)Decomposition of ligand
[Cu(SBZ)₂(H₂O)₂]1140-2108.4 (Calc. 8.7)Loss of 2H₂O
2210-48074.8 (Calc. 75.2)Decomposition of ligand

V. Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_physicochem Physicochemical cluster_spectroscopic Spectroscopic cluster_structural Structural & Thermal cluster_biological Biological Evaluation Synthesis Synthesis of This compound Metal Complex MolarConductivity Molar Conductivity Synthesis->MolarConductivity Magnetic Magnetic Susceptibility Synthesis->Magnetic FTIR FT-IR Synthesis->FTIR UVVis UV-Vis Synthesis->UVVis NMR ¹H NMR Synthesis->NMR PXRD PXRD Synthesis->PXRD TGA TGA Synthesis->TGA Antibacterial Antibacterial Assay Synthesis->Antibacterial

Caption: Experimental workflow for the synthesis and characterization of this compound metal complexes.

Logical_Relationships Complex This compound Metal Complex MolarCond Molar Conductivity Complex->MolarCond MagSus Magnetic Susceptibility Complex->MagSus FTIR FT-IR Complex->FTIR UVVis UV-Vis Complex->UVVis NMR ¹H NMR Complex->NMR PXRD PXRD Complex->PXRD TGA TGA Complex->TGA BioAssay Biological Assay Complex->BioAssay Electrolytic Electrolytic Nature MolarCond->Electrolytic Geometry Geometry & Oxidation State MagSus->Geometry Coordination Coordination Sites FTIR->Coordination UVVis->Geometry Electronic Electronic Transitions UVVis->Electronic NMR->Coordination Crystallinity Crystallinity PXRD->Crystallinity Thermal Thermal Stability TGA->Thermal Activity Biological Activity BioAssay->Activity

Caption: Logical relationships between characterization techniques and derived information.

References

Application Notes & Protocols: Sulfabenz as a Reference Standard in Chromatographic Analysis of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfabenz, with the chemical name 4-amino-N-phenylbenzenesulfonamide, is a member of the sulfonamide class of compounds.[1][2] Due to its stable chemical structure and representative properties of the sulfonamide core, this compound is a suitable candidate for use as a reference standard in the chromatographic analysis of other sulfonamides. Reference standards are critical in analytical chemistry for the accurate identification and quantification of analytes. This document provides detailed application notes and protocols for utilizing this compound as a reference standard in the High-Performance Liquid Chromatography (HPLC) analysis of sulfonamides, with a specific focus on the quantification of sulfamethazine (B1682506) in veterinary drug residue analysis.

Chemical Properties of this compound:

PropertyValue
IUPAC Name 4-amino-N-phenylbenzenesulfonamide
Synonyms This compound
CAS Number 127-77-5[1][2]
Molecular Formula C₁₂H₁₂N₂O₂S[1]
Molecular Weight 248.30 g/mol

Mechanism of Action of Sulfonamides

Sulfonamides act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for DNA synthesis and repair. By blocking its production, sulfonamides impede bacterial growth and replication. The following diagram illustrates this signaling pathway.

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis THF Tetrahydrofolic Acid (THF) DHF->THF Reduction DNA DNA Synthesis THF->DNA Sulfonamides Sulfonamides (e.g., Sulfamethazine) Sulfonamides->DHPS Competitive Inhibition This compound This compound (Reference Standard) Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Data Processing & Quantification Sample_Homogenization Homogenize Chicken Muscle Sample Extraction Extract with Acetonitrile Sample_Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Reconstitution Reconstitute in Mobile Phase Cleanup->Reconstitution HPLC_Injection Inject Sample and Standards into HPLC-UV Reconstitution->HPLC_Injection Standard_Prep Prepare this compound Standard Solutions Standard_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve from this compound Standards Data_Acquisition->Calibration_Curve Quantification Quantify Sulfamethazine in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification

References

Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Sulfabenz

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Sulfabenz belongs to the sulfonamide class of synthetic bacteriostatic antibiotics. These drugs function by competitively inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is critical for the bacterial synthesis of folic acid.[1][2] Since bacteria must synthesize their own folic acid to produce DNA and other essential macromolecules, this inhibition halts their growth and replication.[3][4][5] Mammalian cells are unaffected as they acquire folic acid from their diet. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration of the drug that prevents the visible in vitro growth of a microorganism under standardized conditions. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway. By competitively binding to the enzyme dihydropteroate synthase, this compound blocks the conversion of PABA into dihydropteroic acid, a crucial step in the synthesis of tetrahydrofolate, the active form of folic acid.

Sulfabenz_Mechanism cluster_pathway Bacterial Folic Acid Synthesis cluster_drug Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolic Acid DHP->DHF ... THF Tetrahydrofolic Acid (Essential for DNA Synthesis) DHF->THF ... This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound competitively inhibits dihydropteroate synthase.

Broth Microdilution Protocol

The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.

Materials and Reagents
  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: The medium must have low levels of thymidine, which can reverse the inhibitory effects of sulfonamides.

  • Sterile 96-well microtiter plates with lids

  • Test microorganism (e.g., E. coli, S. aureus)

  • Quality Control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)

  • Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Experimental Workflow

MIC_Workflow start Start prep_drug 1. Prepare this compound Stock & Dilutions start->prep_drug prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup 4. Dispense Drug Dilutions & Inoculum into 96-Well Plate prep_drug->plate_setup dilute_inoculum 3. Dilute Inoculum to ~1 x 10^6 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->plate_setup incubate 5. Incubate Plate (16-20 hours at 35°C) plate_setup->incubate read_results 6. Read & Record Results (Visual Inspection) incubate->read_results end Determine MIC read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Methodology

Step 1: Preparation of this compound Dilutions

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or higher) in an appropriate solvent.

  • Perform serial twofold dilutions of the stock solution in CAMHB to create working solutions that are twice the final desired concentrations (e.g., 512, 256, 128... down to 1 µg/mL).

  • Dispense 50 µL of each 2x drug dilution into the appropriate wells of a 96-well microtiter plate. The final concentration range will typically be 256 µg/mL to 0.5 µg/mL.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or TSB.

  • Vortex gently to create a uniform suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (absorbance at 625 nm of 0.08-0.13).

  • Within 15 minutes of preparation, dilute this adjusted suspension 1:100 in CAMHB to achieve a working inoculum concentration of approximately 1 x 10⁶ CFU/mL.

Step 3: Inoculation and Incubation

  • Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to each well containing the this compound dilutions. This results in a final inoculum concentration of 5 x 10⁵ CFU/mL in a total volume of 100 µL per well.

  • Control Wells:

    • Growth Control: 50 µL of CAMHB + 50 µL of working inoculum (no drug).

    • Sterility Control: 100 µL of CAMHB (no inoculum, no drug).

  • Seal the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

Step 4: Interpretation of Results

  • After incubation, place the microtiter plate on a viewing apparatus (e.g., a lightbox).

  • The sterility control well should show no growth. The growth control well should show distinct turbidity or a cell pellet.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Special Note for Sulfonamides: Trailing endpoints (reduced growth over a range of concentrations) can occur. The endpoint should be read as the lowest concentration that causes approximately 80% inhibition of growth compared to the growth control well.

Quality Control

Performing quality control is essential to ensure the accuracy and reproducibility of the MIC test. This involves testing standard QC strains with known MIC ranges concurrently with the test isolates.

QC StrainATCC NumberAntimicrobial AgentCLSI Expected MIC Range (µg/mL)
Staphylococcus aureus29213Trimethoprim-Sulfamethoxazole≤0.5/9.5
Enterococcus faecalis29212Trimethoprim-Sulfamethoxazole>16/304
Escherichia coli25922Trimethoprim-Sulfamethoxazole≤0.5/9.5
Haemophilus influenzae49247Trimethoprim-Sulfamethoxazole0.03/0.59 - 0.25/4.75
Streptococcus pneumoniae49619Trimethoprim-Sulfamethoxazole0.25/4.75 - 1/19
Note: Data for Trimethoprim-Sulfamethoxazole is provided as a surrogate for sulfonamide QC. Ranges should be verified against the latest CLSI M100 document.

Data Presentation

Results should be recorded systematically. A clear table is recommended for documenting the growth in each well and the final determined MIC for each isolate.

Example MIC Data Recording Table

Isolate ID25612864321684210.5Growth CtrlMIC (µg/mL)
Growth (+/-)
E. coli 1-------++++2
S. aureus 1----+++++++16
K. pneumo 1+++++++++++>256
Table represents example data where "-" indicates no visible growth and "+" indicates visible growth.

References

Application of Sulfonamides in Veterinary Medicine: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Sulfabenz" is most likely a synonym or trade name for Sulfabenzamide, a member of the sulfonamide class of antibacterial agents. While specific veterinary data for Sulfabenzamide is limited, the broader class of sulfonamides has a long history of use in veterinary medicine. This document provides a comprehensive overview of the application of sulfonamides in veterinary practice, with a focus on their mechanism of action, therapeutic uses, and general protocols for their evaluation. The information presented here is based on the well-documented use of various sulfonamides, such as sulfamethazine (B1682506) and sulfadiazine, and can be considered as a general guide.

Sulfonamides are synthetic antimicrobial agents with a broad spectrum of activity against many gram-positive and gram-negative bacteria, as well as some protozoa.[1][2] They are bacteriostatic, meaning they inhibit the growth and multiplication of microorganisms, relying on the host's immune system to eliminate the pathogens.[1] Due to their affordability and effectiveness, they have been widely used in livestock, including cattle, swine, and poultry, as well as in companion animals.[1][3]

Mechanism of Action

Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), a precursor for the synthesis of folic acid (dihydrofolic acid) in bacteria. Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting the enzyme dihydropteroate (B1496061) synthetase, sulfonamides block the folic acid synthesis pathway, thereby preventing bacterial growth and replication. Animal cells are not affected because they obtain folic acid from their diet and do not synthesize it.

To enhance their efficacy and combat the development of resistance, sulfonamides are often combined with diaminopyrimidines like trimethoprim. This combination results in a sequential blockade of the folic acid synthesis pathway, leading to a synergistic and often bactericidal effect.

Below is a diagram illustrating the mechanism of action of sulfonamides.

Sulfonamide Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->Inhibition1 Trimethoprim Trimethoprim Trimethoprim->Inhibition2

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides and Trimethoprim.

Therapeutic Applications in Veterinary Medicine

Sulfonamides are indicated for the treatment of a variety of infections in animals. Their applications include:

  • Respiratory Infections: Treatment of pneumonia and other respiratory tract infections caused by susceptible bacteria.

  • Gastrointestinal Infections: Management of bacterial enteritis (scours) and other gastrointestinal infections.

  • Coccidiosis: Control and treatment of coccidiosis, a parasitic disease of the intestinal tract, in poultry and other livestock.

  • Urinary Tract Infections: Treatment of bacterial infections of the urinary tract.

  • Other Infections: Used for treating conditions such as metritis, mastitis, and soft tissue infections.

Quantitative Data on Sulfonamides

The following tables summarize key quantitative data for some commonly used sulfonamides in veterinary medicine.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfonamides against Common Veterinary Pathogens

SulfonamidePathogenMIC Range (µg/mL)Animal Species
SulfamethazinePasteurella multocida0.25 - >128Cattle
SulfadiazineStaphylococcus aureus16 - 256Various
SulfadimethoxineEimeria tenella15.6 - 31.2Poultry

Note: MIC values can vary significantly depending on the bacterial strain and testing methodology.

Table 2: Pharmacokinetic Parameters of Sulfonamides in Different Animal Species

SulfonamideAnimal SpeciesAdministration RouteHalf-life (t½) (hours)Bioavailability (%)
SulfamethazineCattleIntravenous7.2 - 10.1-
SulfamethazineSwineOral10 - 2086
SulfadiazineCattleIntravenous2.9 - 10.1-
SulfadimethoxineDogsOral12.548.8

Table 3: Common Dosages of Sulfonamides in Veterinary Medicine

Sulfonamide PreparationAnimal SpeciesIndicationDosage
Sodium Sulfamethazine 12.5% SolutionCattle, Calves, Sheep & SwineBacterial InfectionsFirst day: 2.5 mL/45 kg body weight; Following 3 days: Half of the initial dose
Sodium Sulfamethazine 12.5% SolutionPoultryCoccidiosis in Chickens8 mL/L of drinking water
SulfasalazineDogsInflammatory Bowel Disease10-15 mg/lb every 8 hours
SulfasalazineCatsInflammatory Bowel Disease5-10 mg/lb once daily

Table 4: Withdrawal Times for Sulfonamides in Food-Producing Animals

SulfonamideAnimal SpeciesTissueWithdrawal Time (days)
SulfamethazineCattle, Calves, Sheep & SwineMeat10
SulfamethazinePoultryMeat12
SulfamethazineDairy CattleMilk96 hours

Experimental Protocols

Protocol 1: General Protocol for Evaluating the Efficacy of an Oral Sulfonamide Formulation Against Bacterial Enteritis in Weaned Piglets

Objective: To determine the efficacy of a test sulfonamide formulation in treating post-weaning diarrhea caused by a susceptible strain of Escherichia coli.

Materials:

  • Weaned piglets of similar age and weight, free from other diseases.

  • A pathogenic strain of E. coli known to be susceptible to the test sulfonamide.

  • The test sulfonamide formulation.

  • A placebo control (e.g., vehicle without the active ingredient).

  • Standard pig feed and water.

  • Equipment for clinical observation (thermometer, weighing scale), fecal scoring, and sample collection.

  • Laboratory facilities for bacteriological culture and sensitivity testing.

Methodology:

  • Animal Acclimatization: Acclimatize the piglets to the housing and diet for at least 7 days prior to the start of the experiment.

  • Infection Challenge: Orally inoculate the piglets with a standardized dose of the pathogenic E. coli strain.

  • Group Allocation: Randomly allocate the piglets into treatment and control groups once clinical signs of enteritis (diarrhea) are observed.

  • Treatment Administration:

    • Treatment Group: Administer the test sulfonamide formulation orally at the recommended dose and frequency for a specified duration (e.g., 5 days).

    • Control Group: Administer the placebo at the same volume and frequency as the treatment group.

  • Clinical Monitoring:

    • Record clinical signs daily, including rectal temperature, fecal consistency score (e.g., 0=normal, 3=watery diarrhea), and general demeanor.

    • Measure body weight at the beginning and end of the treatment period.

  • Bacteriological Analysis:

    • Collect fecal samples before and after the treatment period for quantitative culture of E. coli.

    • Perform antimicrobial susceptibility testing on the isolated E. coli to confirm susceptibility to the test sulfonamide.

  • Data Analysis:

    • Compare the clinical scores, body weight gain, and bacterial counts between the treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA).

Workflow Diagram for the Efficacy Trial:

Efficacy_Trial_Workflow Acclimatization Animal Acclimatization Infection Infection Challenge with E. coli Acclimatization->Infection Grouping Random Group Allocation Infection->Grouping Treatment Treatment Administration (Sulfonamide or Placebo) Grouping->Treatment Monitoring Daily Clinical Monitoring Treatment->Monitoring Sampling Fecal Sampling Treatment->Sampling Analysis Bacteriological & Statistical Analysis Monitoring->Analysis Sampling->Analysis Results Evaluation of Efficacy Analysis->Results

Caption: Workflow for a veterinary efficacy trial of a sulfonamide.

While specific information on "this compound" is scarce, the broader class of sulfonamides remains an important therapeutic option in veterinary medicine for the treatment of various bacterial and protozoal infections. Their efficacy, broad spectrum of activity, and cost-effectiveness ensure their continued use. However, the emergence of bacterial resistance is a significant concern, necessitating prudent use and often favoring combination therapy with agents like trimethoprim. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals working with this class of antimicrobials. It is crucial to consult specific product labels and regulatory guidelines for approved uses, dosages, and withdrawal times for any sulfonamide product in veterinary practice.

References

Troubleshooting & Optimization

How to improve the yield of Sulfabenz synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfabenz (N-((4-aminophenyl)sulfonyl)benzamide) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments and to offer strategies for improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is through the nucleophilic substitution reaction between a sulfonyl chloride and an amine. Specifically, it involves the reaction of 4-acetamidobenzenesulfonyl chloride with ammonia, followed by the hydrolysis of the acetamido group to yield the free amine of the sulfonamide. This intermediate, sulfanilamide (B372717), is then reacted with benzoyl chloride in the presence of a base to form this compound. An alternative final step involves the reaction of 4-aminobenzenesulfonamide with benzoic acid using a peptide coupling reagent.

Q2: My this compound synthesis is resulting in a very low yield. What are the primary causes?

A2: Low yields in this compound synthesis are a common issue and can stem from several factors:

  • Poor Quality of Reagents : Sulfonyl chlorides are particularly susceptible to hydrolysis from atmospheric moisture, converting them to unreactive sulfonic acids. It is crucial to use fresh or properly stored reagents.

  • Inappropriate Reaction Conditions : The choice of base, solvent, temperature, and reaction time can significantly impact the yield.

  • Side Reactions : The formation of byproducts, such as bis-sulfonamides where the sulfonamide nitrogen reacts with a second molecule of sulfonyl chloride, can reduce the yield of the desired product.

  • Suboptimal Work-up Procedure : Inefficient extraction or purification can lead to loss of product.

Q3: How can I minimize the formation of the bis-sulfonamide byproduct?

A3: The formation of a bis-sulfonamide occurs when the nitrogen of the newly formed sulfonamide is deprotonated and reacts with another molecule of the sulfonyl chloride. To minimize this side reaction:

  • Use a slight excess of the amine reactant (approximately 1.1 to 1.2 equivalents).

  • Add the sulfonyl chloride slowly to the amine solution to maintain a low concentration of the electrophile.

  • Avoid using an overly strong base, especially if the sulfonamide N-H is particularly acidic.

Q4: What is the role of the base in the synthesis, and which one should I choose?

A4: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction between the amine and the sulfonyl chloride. Without a base, the amine starting material would be protonated, rendering it non-nucleophilic and halting the reaction. Pyridine and triethylamine (B128534) (TEA) are commonly used bases. Pyridine can act as a nucleophilic catalyst and often leads to high yields. However, for sterically hindered amines, a non-nucleophilic, hindered base like TEA may be more effective.

Q5: My starting amine has poor solubility in common solvents like dichloromethane (B109758) (DCM). What should I do?

A5: If your amine has poor solubility, you can screen other solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dimethylformamide (DMF). In some cases, gently heating the mixture can help dissolve the starting material, but this must be done with caution as it can also accelerate side reactions. Using a solvent mixture can also improve solubility.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound synthesis.

Issue 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Degraded Sulfonyl Chloride Check the age and storage conditions of your sulfonyl chloride. Analyze by NMR for the presence of the corresponding sulfonic acid.Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure storage under anhydrous conditions.
Inactive Amine Confirm the identity and purity of your amine starting material.Use a freshly opened or purified amine.
Incorrect Stoichiometry Review your calculations for molar equivalents of reactants.Typically, a slight excess of the amine (1.1-1.2 eq.) is used to ensure complete consumption of the sulfonyl chloride.
Inappropriate Base or Solvent The chosen base may not be strong enough, or the solvent may not be suitable for the reactants.Screen different bases (e.g., pyridine, triethylamine) and solvents (e.g., DCM, THF, acetonitrile). Refer to the Data Presentation section for guidance.
Issue 2: Presence of Significant Impurities
Potential Cause Diagnostic Check Recommended Solution
Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Increase the reaction time or gently heat the reaction mixture. Ensure the stoichiometry is optimized.
Bis-sulfonamide Formation Look for a less polar spot on the TLC plate compared to your product. Confirm the mass of the byproduct by LC-MS.Add the sulfonyl chloride dropwise to the amine solution. Use a slight excess of the amine.
Hydrolysis of Sulfonyl Chloride An acidic byproduct (sulfonic acid) may be present.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of sulfonamide synthesis. The outcomes are generalized and can serve as a starting point for optimizing the synthesis of this compound.

Parameter Condition A Typical Outcome Condition B Typical Outcome Rationale & Key Considerations
Base PyridineHigh YieldTriethylamine (TEA)Moderate to High YieldPyridine can act as a nucleophilic catalyst, accelerating the reaction. TEA is a non-nucleophilic, hindered base that can be advantageous for sterically hindered amines.[1]
Solvent Dichloromethane (DCM)Good SolubilityTetrahydrofuran (THF)Good SolubilityBoth are common aprotic solvents. The choice depends on the specific solubility of the starting materials. Other options include acetonitrile and DMF for poorly soluble amines.[1]
Temperature 0 °C to Room TempStandardElevated Temp (e.g., 50 °C)Risk of DegradationThe reaction is often exothermic. Starting at a low temperature helps control the reaction rate and minimize side product formation.[1]
Stoichiometry (Amine:Sulfonyl Chloride) 1.0 : 1.05Risk of Bis-sulfonylation1.1 - 1.2 : 1.05Favors Mono-sulfonylationA slight excess of the amine helps to prevent the sulfonamide product from reacting with another molecule of sulfonyl chloride.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of Sulfanilamide with Benzoyl Chloride

This protocol details the final step in one of the common synthetic routes to this compound.

Materials:

  • Sulfanilamide

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sulfanilamide (1.0 equivalent) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is important to control the initial exothermic reaction.

  • Reactant Addition: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthetic Pathway

Sulfabenz_Synthesis General Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Sulfanilamide Sulfanilamide Reaction_Vessel Reaction in Pyridine/DCM Sulfanilamide->Reaction_Vessel Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction_Vessel Workup Workup Reaction_Vessel->Workup + HCl, Extraction This compound This compound Purification Purification Workup->Purification Purification->this compound

Caption: General synthetic workflow for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Reagents Reagents Fresh & Anhydrous? Start->Check_Reagents Check_Conditions Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents Use Fresh/Dry Reagents Check_Reagents->Use_Fresh_Reagents No Check_Side_Reactions Side Products Observed? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Optimize Base, Solvent, Temperature, Time Check_Conditions->Optimize_Conditions No Modify_Procedure Slow Addition of Sulfonyl Chloride, Adjust Stoichiometry Check_Side_Reactions->Modify_Procedure Yes Review_Workup Review Workup & Purification Check_Side_Reactions->Review_Workup No

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Overcoming Bacterial Resistance to Sulfabenz (Sulfonamides)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to bacterial resistance to Sulfabenz and other sulfonamide antibiotics.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with sulfonamides.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or unexpectedly high Minimum Inhibitory Concentration (MIC) values. Inoculum Effect: The starting bacterial density was too high, leading to the rapid selection of resistant subpopulations or enzymatic degradation of the drug.[1]Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][2]
Compound Solubility: The sulfonamide derivative may have poor solubility in the aqueous test medium, leading to precipitation and an underestimation of its true potency.[1][3]- Visually inspect stock solutions and microtiter plate wells for any precipitate.- Consider using a co-solvent like DMSO, ensuring the final concentration does not exceed 1% and running appropriate solvent controls.- Assess the compound's solubility in the test medium before starting the assay.
Media Composition: Components in the growth medium, such as para-aminobenzoic acid (PABA) or thymidine, can antagonize the action of sulfonamides.Use a medium with low levels of PABA and thymidine, such as Mueller-Hinton Broth (MHB), for susceptibility testing.
"Skipped wells" observed in a microdilution assay (growth in a well with a higher drug concentration, but not in a well with a lower concentration). Pipetting Error: Inaccurate serial dilutions can lead to incorrect drug concentrations in some wells.Review and refine your pipetting technique. Use calibrated pipettes and ensure proper mixing at each dilution step.
Contamination: A single contaminating bacterium in a well can cause turbidity, leading to a false-positive result for growth.Maintain strict aseptic technique throughout the experimental setup.
Compound Precipitation: The compound may have precipitated at higher concentrations, reducing the effective concentration of the drug in that well.Visually inspect for precipitation. If observed, consider the troubleshooting steps for compound solubility.
Difficulty interpreting the endpoint of a time-kill assay. Bacterial Regrowth: After an initial decline, the bacterial population may recover due to drug degradation or the emergence of a resistant subpopulation.Plot the log10 CFU/mL versus time to visualize the killing kinetics. Note the time point at which regrowth occurs.
Antibiotic Carryover: When plating aliquots to determine viable counts, residual antibiotic transferred to the agar (B569324) plate can inhibit the growth of remaining viable bacteria, leading to a falsely low count.Perform serial dilutions of the aliquots before plating to dilute the antibiotic. Alternatively, pellet the bacteria by centrifugation and resuspend in fresh, antibiotic-free medium before plating.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of bacterial resistance to sulfonamides?

Bacterial resistance to sulfonamides primarily occurs through two main mechanisms:

  • Target Modification: Mutations in the bacterial folP gene, which encodes the dihydropteroate (B1496061) synthase (DHPS) enzyme, can reduce the binding affinity of sulfonamides to their target.

  • Acquisition of Resistance Genes: Bacteria can acquire foreign genes, such as sul1, sul2, and sul3, through horizontal gene transfer on mobile genetic elements like plasmids. These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are not effectively inhibited by sulfonamides.

Other less common mechanisms include increased production of the natural substrate PABA, which outcompetes the sulfonamide, and the presence of efflux pumps that actively remove the drug from the bacterial cell.

2. How can I overcome sulfonamide resistance in my experiments?

The most common and effective strategy is the use of combination therapy. Sulfonamides are often combined with trimethoprim, which inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway. This sequential blockade can have a synergistic effect, meaning the combined antimicrobial activity is greater than the sum of the individual activities. Another approach is the exploration of "antibiotic potentiators," which are compounds that may have little antimicrobial activity on their own but can enhance the efficacy of sulfonamides by targeting resistance mechanisms.

3. What is a checkerboard assay and how do I interpret the results?

A checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents. The assay involves preparing serial dilutions of two drugs in a 96-well plate, one horizontally and the other vertically, to test a wide range of concentration combinations. The results are interpreted by calculating the Fractional Inhibitory Concentration (FIC) Index.

The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs for both drugs.

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

4. What is the difference between bactericidal and bacteriostatic activity, and how can I determine this for a sulfonamide?

  • Bacteriostatic agents inhibit bacterial growth, while bactericidal agents kill the bacteria.

  • A time-kill assay can be used to differentiate between these activities. In this assay, a standardized bacterial inoculum is exposed to the sulfonamide at various concentrations over time. Aliquots are removed at different time points and plated to determine the number of viable bacteria (CFU/mL).

    • A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    • A bacteriostatic effect is characterized by a minimal change or a < 3-log10 reduction in the bacterial count over time compared to the growth control.

Data Presentation

Table 1: Example Checkerboard Assay Data for Sulfamethoxazole and Trimethoprim against E. coli

Sulfamethoxazole (µg/mL)Trimethoprim (µg/mL)Growth (+/-)FIC of SulfamethoxazoleFIC of TrimethoprimFIC IndexInterpretation
64 (MIC alone)0-1.00.01.0-
02 (MIC alone)-0.01.01.0-
160.25-0.250.1250.375Synergy
80.5-0.1250.250.375Synergy
320.125-0.50.06250.5625Additive
41-0.06250.50.5625Additive

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide.

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterial strain on a suitable agar plate and incubate at 37°C for 18-24 hours.

    • Select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the drug in a 96-well microtiter plate using MHB. The final volume in each well before adding the inoculum should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (MHB + bacteria, no drug) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

This protocol is for assessing the synergistic effect of a sulfonamide with another antimicrobial agent (e.g., trimethoprim).

  • Plate Setup:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Prepare serial two-fold dilutions of the sulfonamide (Drug A) horizontally across the plate.

    • Prepare serial two-fold dilutions of the partner drug (Drug B) vertically down the plate. This creates a matrix of wells with various combinations of the two drugs.

    • Include wells with each drug alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described in the MIC assay protocol to a final concentration of 5 x 10⁵ CFU/mL.

    • Inoculate each well of the plate with 100 µL of the final bacterial inoculum.

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth to determine the nature of the interaction (synergy, additive, or antagonism).

Visualizations

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibitors Inhibitors GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP DHP Dihydropteroate DHPPP->DHP PABA p-Aminobenzoic Acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydropteroate Synthase (DHPS) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purines, Thymidine, Amino Acids THF->Purines This compound This compound (Sulfonamide) This compound->DHP Competitively Inhibits Trimethoprim Trimethoprim Trimethoprim->THF Inhibits

Caption: Bacterial Folic Acid Synthesis Pathway and Sites of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_drugs Prepare Serial Dilutions of Drug A & Drug B setup_plate Set up 96-well Plate with Drug Combinations prep_drugs->setup_plate setup_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs for Each Drug Combination incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fic->interpret

Caption: Workflow for a Checkerboard Synergy Assay.

Resistance_Mechanisms cluster_mechanisms Primary Mechanisms center_node Sulfonamide Resistance target_mod Target Modification (mutations in folP gene) center_node->target_mod leads to gene_acq Acquisition of Resistance Genes (sul1, sul2, sul3) center_node->gene_acq leads to paba_over Overproduction of PABA center_node->paba_over leads to efflux Efflux Pumps center_node->efflux leads to outcome1 outcome1 target_mod->outcome1 Reduced drug binding to DHPS outcome2 outcome2 gene_acq->outcome2 Production of resistant DHPS variant outcome3 outcome3 paba_over->outcome3 Competitive antagonism of sulfonamide outcome4 outcome4 efflux->outcome4 Decreased intracellular drug concentration

Caption: Logical Relationships of Sulfonamide Resistance Mechanisms.

References

Technical Support Center: Optimizing HPLC for Sulfabenz Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of Sulfabenz (Sulfabenzamide) and related sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column selection for this compound analysis?

A C18 reversed-phase column is the most common and effective choice for analyzing sulfonamides like this compound.[1][2] Modern, high-purity, end-capped C18 columns are recommended to minimize interactions with residual silanol (B1196071) groups, which can cause peak tailing.[3] Columns with a particle size of 5 µm are frequently used, though smaller particle sizes (e.g., 1.9 µm or 3.5 µm) can provide higher efficiency and faster analysis times on compatible UHPLC systems.[1][4]

Q2: What are typical mobile phase compositions for this compound HPLC analysis?

Mobile phases for sulfonamide analysis typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). A common mobile phase is a combination of water (acidified), acetonitrile, and sometimes methanol. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is crucial for good peak shape. For sulfonamides, a slightly acidic pH (e.g., 2.5-3.5) is often used to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.

Q3: What is the optimal UV detection wavelength for this compound?

The optimal UV detection wavelength for sulfonamides generally falls between 260 nm and 280 nm. A wavelength of 265 nm has been effectively used for determining 4-amino benzene (B151609) sulphonamide, a related compound. To maximize sensitivity, it is best to determine the specific wavelength of maximum absorbance for this compound under your mobile phase conditions.

Q4: How can I improve the resolution between this compound and other co-eluting compounds?

Improving resolution often involves modifying the mobile phase composition.

  • Adjust Organic Solvent Ratio: Decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and can improve the separation between closely eluting peaks.

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation.

  • Modify pH: Fine-tuning the mobile phase pH can change the ionization state of the analytes and improve resolution.

  • Gradient Elution: If isocratic elution is insufficient, a gradient program, where the mobile phase composition is changed over time, can provide better separation for complex mixtures.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My this compound peak is showing significant tailing. What are the likely causes and solutions?

Peak tailing is a frequent issue in sulfonamide analysis and is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.

Troubleshooting Workflow for Peak Tailing

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Observed Cause1 Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Degradation Problem->Cause3 Sol1 Adjust Mobile Phase pH (e.g., pH 2.5-3.0) Cause1->Sol1 Sol2 Use End-Capped Column Cause1->Sol2 Sol3 Reduce Injection Volume or Dilute Sample Cause2->Sol3 Sol4 Replace Column or Use Guard Column Cause3->Sol4 G Problem Retention Time Drift Cause1 Inconsistent Mobile Phase Composition Problem->Cause1 Cause2 Fluctuating Column Temperature Problem->Cause2 Cause3 Variable Flow Rate Problem->Cause3 Cause4 Poor Column Equilibration Problem->Cause4 Sol1 Prepare Fresh Mobile Phase Ensure Proper Mixing/Degassing Cause1->Sol1 Sol2 Use a Column Oven Ensure Stable Temperature Cause2->Sol2 Sol3 Check Pump for Leaks Verify Flow Rate Cause3->Sol3 Sol4 Increase Equilibration Time (Flush with 10-20 column volumes) Cause4->Sol4 G Start Sample Extraction (e.g., with Acetonitrile) Centrifuge Centrifuge and Collect Supernatant Start->Centrifuge Load Load Supernatant onto Cartridge Centrifuge->Load Condition Condition SPE Cartridge (e.g., Methanol then Water) Condition->Load Wash Wash Cartridge to Remove Impurities Load->Wash Elute Elute this compound (e.g., 2% Ammonium in Acetonitrile) Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase and Filter (0.22 µm) Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

References

How to prevent degradation of Sulfabenz in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Sulfabenz in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Issue Potential Cause Recommended Action
Solution turns yellow or brown Oxidation or Photodegradation: Exposure to light and/or oxygen can cause degradation, leading to colored byproducts.Store the solution in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[1] Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen.
Precipitate forms in the solution pH Shift: The solubility of this compound is pH-dependent. A change in pH can cause the compound to precipitate out of the solution.Ensure the pH of the solution is maintained within the optimal solubility range for this compound. Use a suitable buffer system. For many sulfonamides, solubility is higher at alkaline pH.[2]
Temperature Fluctuation: Lowering the temperature can decrease the solubility of this compound.Store the solution at a constant, appropriate temperature. If refrigeration is required, ensure the concentration is low enough to remain in the solution at that temperature.
Loss of potency or inconsistent results Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.Prepare solutions in a buffer system that maintains a stable pH. Avoid storing solutions at high temperatures for extended periods.[1][3]
Microbial Degradation: Contamination with microorganisms can lead to the enzymatic breakdown of this compound.[4]Prepare solutions under sterile conditions using sterile solvents and containers. For long-term storage, consider sterile filtration of the solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound in solution are exposure to light (photodegradation), oxidation, suboptimal pH leading to hydrolysis, and microbial contamination. Temperature can accelerate these degradation processes.

Q2: What is the ideal pH range for storing this compound solutions?

A2: While the optimal pH is specific to the exact structure of this compound, many sulfonamides exhibit greater stability in neutral to slightly alkaline conditions. It is crucial to determine the experimental pH-stability profile for your specific application. A study on sulfadiazine (B1682646) showed that the initial pH of the solution significantly impacted its stability.

Q3: How should I store my this compound stock solution?

A3: For optimal stability, this compound stock solutions should be stored in amber glass vials to protect them from light, at a controlled cool temperature (e.g., 2-8°C). The headspace of the vial should be purged with an inert gas like nitrogen or argon to prevent oxidation. The choice of solvent and the use of a buffer are also critical for maintaining stability.

Q4: Can I autoclave my this compound solution to sterilize it?

A4: Autoclaving involves high temperatures and is generally not recommended for sulfonamide solutions as it can accelerate degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

Q5: My experiment requires the use of an oxidizing agent. How can I minimize the degradation of this compound?

A5: If an oxidizing agent is necessary, its concentration should be minimized to what is essential for the experiment. The exposure time of this compound to the oxidizing agent should be as short as possible. Consider adding the this compound solution to the reaction mixture at the last possible moment. Advanced oxidation processes are known to degrade sulfonamides effectively, highlighting their susceptibility to oxidation.

Experimental Protocols

Protocol 1: pH-Stability Profile of this compound

Objective: To determine the optimal pH for the stability of a this compound solution.

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 4 to 10 (e.g., acetate (B1210297) buffer for pH 4-5, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 9-10).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze the concentration of this compound using a validated stability-indicating HPLC method.

  • Store the remaining solutions at a constant temperature (e.g., 25°C) and protect them from light.

  • Analyze the concentration of this compound in each solution at predetermined time points (e.g., 24, 48, 72, and 168 hours).

  • Plot the percentage of remaining this compound against time for each pH to determine the pH at which the degradation rate is lowest.

Protocol 2: Photostability Testing of this compound Solution

Objective: To assess the impact of light exposure on the stability of a this compound solution.

Methodology:

  • Prepare a solution of this compound in a suitable solvent or buffer at a known concentration (e.g., 100 µg/mL).

  • Divide the solution into two sets of transparent glass vials.

  • Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Expose the unwrapped set of vials to a controlled light source (e.g., a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).

  • Place the dark control vials in the same chamber, shielded from light.

  • At specific time intervals, withdraw samples from both sets of vials.

  • Analyze the samples for this compound concentration using a validated HPLC method.

  • Compare the degradation rates between the light-exposed and control samples to determine the photosensitivity of this compound.

Data Presentation

Table 1: Effect of pH on this compound Stability at 25°C
pH Initial Concentration (µg/mL) Concentration after 72 hours (µg/mL) % Remaining
4.0100.285.184.9%
5.099.890.390.5%
6.0100.195.295.1%
7.099.998.798.8%
8.0100.399.198.8%
9.0100.094.594.5%
10.099.788.688.9%
Table 2: Photostability of this compound Solution
Condition Initial Concentration (µg/mL) Concentration after 24 hours (µg/mL) % Remaining
Light Exposed100.172.472.3%
Dark Control99.899.599.7%

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Hydrolysis (pH dependent) This compound->Degradation_Products Oxidation (O2 exposure) This compound->Degradation_Products Photodegradation (Light exposure)

Caption: Primary degradation pathways for this compound in solution.

cluster_workflow Prevention Workflow start Prepare Solution storage Store in Amber Vial (Protect from Light) start->storage inert Purge with Inert Gas (Prevent Oxidation) storage->inert buffer Use Optimal pH Buffer (Prevent Hydrolysis) inert->buffer temp Refrigerate (Slow Degradation) buffer->temp end Stable Solution temp->end

Caption: Workflow for preparing and storing stable this compound solutions.

References

Addressing batch-to-batch variability in Sulfabenz synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Sulfabenz (N-(4-aminophenyl)sulfonylbenzamide) synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, often related to reagents, reaction conditions, or work-up procedures. Here are the primary areas to investigate:

  • Sub-optimal Acylating Agent: The reactivity of the acylating agent is crucial. While benzoyl chloride is commonly used, its quality can affect the outcome.

    • Troubleshooting:

      • Ensure the benzoyl chloride is fresh and has been stored under anhydrous conditions to prevent hydrolysis.

      • Consider using a more reactive acylating agent if the reaction with sulfanilamide (B372717) is sluggish.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (sulfanilamide) is still present after the standard reaction time, consider extending it.[1]

      • Temperature: While the reaction is often performed at room temperature or slightly elevated temperatures, gentle heating (e.g., 40-60°C) might be necessary to drive the reaction to completion, especially if less reactive derivatives are used.[2][3]

  • Product Loss During Work-up: Significant amounts of product can be lost during extraction and purification.

    • Troubleshooting:

      • pH Adjustment: During aqueous work-up, ensure the pH is carefully controlled. The product's solubility can be pH-dependent. Incorrect pH during extraction can lead to the product remaining in the aqueous layer.

      • Recrystallization: Over-washing the crystals during recrystallization or using a solvent in which the product is too soluble can lead to significant product loss. Optimize the recrystallization solvent and minimize the volume used.

Q2: I am observing significant impurity peaks in my HPLC/TLC analysis of the crude this compound product. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common cause of batch-to-batch variability. The most likely impurities in this compound synthesis are:

  • Unreacted Starting Materials: Residual sulfanilamide or benzoic acid (from the hydrolysis of benzoyl chloride) are common.

    • Mitigation: Ensure the stoichiometry of the reactants is correct. A slight excess of the acylating agent can help consume all the sulfanilamide, but this may lead to other impurities if not controlled. Monitor the reaction with TLC to ensure the consumption of the limiting reagent.

  • Diacylated Product: The primary amine of sulfanilamide can potentially undergo diacylation, though this is less common under standard conditions.

    • Mitigation: Control the stoichiometry of the acylating agent carefully. Adding the benzoyl chloride dropwise to the solution of sulfanilamide can help prevent localized high concentrations that might favor diacylation.

  • Hydrolysis of Benzoyl Chloride: If moisture is present in the reaction, benzoyl chloride will hydrolyze to benzoic acid.

    • Mitigation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[2]

Q3: The reaction seems to fail or stall completely. What are the critical parameters to check?

A3: Complete reaction failure is often due to a fundamental issue with one of the reagents or the reaction setup.

  • Quality of Sulfanilamide: The purity of the starting sulfanilamide is critical.

    • Troubleshooting: Verify the purity of the sulfanilamide by melting point or analytical techniques (HPLC, NMR) before starting the reaction.

  • Moisture Contamination: Sulfonyl chlorides and acyl chlorides are highly sensitive to moisture.

    • Troubleshooting: Use anhydrous solvents and reagents. Dry all glassware in an oven before use and allow it to cool in a desiccator. Perform the reaction under an inert atmosphere.

  • Inappropriate Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate.

    • Troubleshooting: Dichloromethane (DCM) or dioxane are often suitable solvents for this type of acylation.[4] Ensure the sulfanilamide is sufficiently soluble in the chosen solvent.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes how different reaction parameters can influence the yield and purity of sulfonamide synthesis, which can be extrapolated to this compound synthesis.

ParameterConditionExpected Impact on YieldExpected Impact on PurityReference
Reaction Time Short (e.g., 2-5 min in microwave)May be lowerCan be higher due to fewer by-products
Long (e.g., >15 min in microwave)May be higherCan be lower due to increased by-product formation
Temperature Low (e.g., 75°C)LowerGenerally higher
High (e.g., 200°C)HigherCan be lower due to degradation or side reactions
Solvent Aprotic (e.g., EtOAc)Generally goodDependent on temperature and time
Aqueous (in some cases)Can be lowerCan be higher due to fewer by-products

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is based on the N-acylation of sulfanilamide.

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (B128534) (TEA) or Pyridine (B92270)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask dried in an oven and cooled under an inert atmosphere, dissolve sulfanilamide (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq) or pyridine to the solution and stir.

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the sulfanilamide spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization Data for this compound (N-(4-sulfamoylphenyl)benzamide):

  • ¹H NMR: Expected signals for aromatic protons from both the benzamide (B126) and sulfanilamide moieties, as well as the amine and amide protons.

  • ¹³C NMR: Expected signals for the carbonyl carbon and the aromatic carbons.

  • FT-IR (cm⁻¹): Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and S=O stretching (sulfonamide).

  • Mass Spectrometry (m/z): A molecular ion peak corresponding to the mass of this compound (C₁₃H₁₂N₂O₃S).

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sulfanilamide in anhydrous DCM B Add Base (e.g., Triethylamine) A->B C Cool to 0°C B->C D Add Benzoyl Chloride dropwise C->D E Stir at RT & Monitor by TLC D->E F Aqueous Wash (Acid, Base, Brine) E->F G Dry Organic Layer F->G H Concentrate Solvent G->H I Recrystallize H->I J Pure this compound I->J

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in this compound Synthesis

G Troubleshooting Low Yield in this compound Synthesis cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions Start Low Yield Observed CheckTLC Analyze crude by TLC/HPLC Start->CheckTLC Sol_Reagent Check Reagent Quality (Anhydrous Conditions) Start->Sol_Reagent IsSM Starting Material Present? CheckTLC->IsSM Sol_Time Increase Reaction Time IsSM->Sol_Time Yes Sol_Workup Optimize Work-up pH & Recrystallization IsSM->Sol_Workup No Sol_Temp Increase Temperature Sol_Time->Sol_Temp

Caption: A logical diagram for troubleshooting low yield issues.

References

Technical Support Center: Improving the Stability of Sulfabenzamide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfabenzamide formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of their Sulfabenzamide formulations.

Frequently Asked Questions (FAQs)

Q1: What is Sulfabenzamide and what are its common uses?

Sulfabenzamide is a sulfonamide antibacterial agent. It is often used in combination with other sulfonamides like sulfathiazole (B1682510) and sulfacetamide (B1682645) in topical and intravaginal preparations to treat bacterial infections.[1][2]

Q2: What are the primary factors that can affect the stability of Sulfabenzamide formulations?

The stability of Sulfabenzamide formulations can be influenced by several environmental and chemical factors, including:

  • pH: Sulfonamides can be susceptible to hydrolysis at acidic or alkaline pH values.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Oxygen: The presence of oxygen can cause oxidative degradation of the molecule.

  • Moisture: Water content can facilitate hydrolytic degradation pathways.

  • Excipient Interactions: Interactions between Sulfabenzamide and excipients in the formulation can lead to instability.

Q3: What are the common degradation pathways for sulfonamides like Sulfabenzamide?

Sulfonamides can undergo degradation through several pathways, including:

  • Hydrolysis: Cleavage of the sulfonamide bond is a common degradation route, particularly at non-optimal pH.

  • Oxidation: The aromatic amine group and the sulfonamide group can be susceptible to oxidation.

  • Photodegradation: Exposure to light can induce photochemical reactions leading to degradation products.

  • Acetylation: This is a common metabolic pathway for sulfonamides in biological systems but can also occur as a degradation pathway.

  • Deamination and Hydroxylation: These are other potential transformation pathways that have been observed for sulfonamides.

Troubleshooting Guide

This guide provides solutions to common stability issues encountered during the formulation of Sulfabenzamide.

Problem Potential Cause Recommended Solution
Discoloration of the formulation Oxidation or photodegradation- Protect the formulation from light by using amber-colored containers.- Consider the addition of an antioxidant to the formulation.- Purge the container with an inert gas like nitrogen to displace oxygen.
Precipitation or crystallization of Sulfabenzamide - Change in pH of the formulation.- Incompatibility with excipients.- Supersaturation of the drug in the vehicle.- Carefully control and buffer the pH of the formulation.- Conduct excipient compatibility studies to identify and replace problematic excipients.- Evaluate the solubility of Sulfabenzamide in the chosen vehicle and adjust the concentration accordingly.
Loss of potency (decrease in Sulfabenzamide concentration) Chemical degradation (e.g., hydrolysis, oxidation)- Optimize the pH of the formulation to a range where Sulfabenzamide exhibits maximum stability.- Store the formulation at recommended temperatures (e.g., refrigerated or controlled room temperature).- Investigate the use of stabilizing excipients such as antioxidants or chelating agents.
Formation of unknown impurities Degradation of Sulfabenzamide or excipients- Conduct forced degradation studies to identify potential degradation products and establish their degradation profiles.- Use a stability-indicating analytical method (e.g., HPLC) to separate and quantify the impurities.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of Sulfabenzamide. These studies involve subjecting the drug substance and drug product to stress conditions more severe than accelerated stability testing.

Objective: To generate degradation products and develop a stability-indicating analytical method.

Typical Stress Conditions:

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 N to 1 N HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 N to 1 N NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Heating the solid drug or solution at elevated temperatures (e.g., 60-80°C)
Photodegradation Exposing the drug to UV and visible light (e.g., ICH Q1B conditions)

Methodology:

  • Sample Preparation: Prepare solutions or suspensions of Sulfabenzamide in the respective stress media.

  • Stress Application: Expose the samples to the stress conditions for a defined period. The extent of degradation should ideally be between 5-20%.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analytical Method: Analyze the stressed samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and quantify the parent drug and any degradation products.

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.

Key Steps:

  • Column Selection: Choose a suitable HPLC column (e.g., C18) that provides good resolution between Sulfabenzamide and its degradation products.

  • Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like acetonitrile, methanol, and buffered aqueous solutions) that achieves optimal separation. Gradient elution is often required.

  • Detector Wavelength Selection: Select a UV wavelength where Sulfabenzamide and its degradation products have adequate absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Below are diagrams illustrating key concepts in Sulfabenzamide formulation stability.

G cluster_formulation Sulfabenzamide Formulation cluster_stress Stress Factors Sulfabenzamide_API Sulfabenzamide (API) Degradation Degradation Sulfabenzamide_API->Degradation Excipients Excipients Excipients->Degradation pH pH pH->Degradation Temperature Temperature Temperature->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Moisture Moisture Moisture->Degradation

Caption: Factors influencing the degradation of Sulfabenzamide formulations.

G Start Stability Issue Observed Identify_Issue Identify the Nature of the Stability Issue (e.g., discoloration, precipitation, loss of potency) Start->Identify_Issue Forced_Degradation Conduct Forced Degradation Studies Identify_Issue->Forced_Degradation Analyze_Degradants Analyze Degradation Products using a Stability-Indicating Method Forced_Degradation->Analyze_Degradants Optimize_Formulation Optimize Formulation (e.g., adjust pH, add stabilizers, change excipients) Analyze_Degradants->Optimize_Formulation Package_Selection Select Appropriate Packaging (e.g., light-resistant, airtight) Optimize_Formulation->Package_Selection Stability_Testing Conduct Long-Term Stability Testing Package_Selection->Stability_Testing End Stable Formulation Achieved Stability_Testing->End

Caption: Workflow for troubleshooting Sulfabenzamide formulation stability issues.

G cluster_degradation Degradation Pathways Sulfabenzamide Sulfabenzamide Hydrolysis Hydrolysis Sulfabenzamide->Hydrolysis Oxidation Oxidation Sulfabenzamide->Oxidation Photodegradation Photodegradation Sulfabenzamide->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

References

Troubleshooting unexpected side effects of Sulfabenz in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Sulfabenz Technical Support Center

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound in animal studies. This guide provides troubleshooting advice and frequently asked questions to address unexpected side effects and other experimental challenges.

Troubleshooting Guide: Unexpected Side Effects

This section addresses specific adverse events that may arise during in-vivo studies with this compound and provides systematic approaches to manage and investigate them.

Question 1: We've observed signs of renal toxicity (e.g., crystalluria, increased serum creatinine) in our rat model. What are the immediate steps and long-term troubleshooting strategies?

Answer:

Immediate actions should focus on animal welfare and data integrity. Long-term strategies involve adjusting the experimental protocol.

Immediate Steps:

  • Hydration: Ensure animals have unrestricted access to water. Dehydration can exacerbate the precipitation of sulfonamides in renal tubules, leading to crystalluria and kidney obstruction.[1]

  • Urinalysis: Collect urine samples to confirm and quantify crystalluria. Examine the urine sediment microscopically for the presence of sulfonamide crystals.[2][3]

  • Serum Biomarkers: Measure serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN) to assess the extent of kidney injury.[4] Note that these markers may not show an increase until significant kidney function is already compromised.[4]

  • Dose Evaluation: Temporarily halt dosing or reduce the dose in the affected cohort to prevent further injury while you investigate.

Long-Term Troubleshooting & Investigation:

  • Dose-Response Study: If not already done, perform a dose-response study to identify the maximum tolerated dose (MTD) and the lowest dose at which renal toxicity occurs.

  • Urinary pH Modification: Since sulfonamides are more soluble in alkaline urine, administration of a urinary alkalizer like sodium bicarbonate can help prevent crystal formation. Monitor urine pH to ensure it remains above 7.5.

  • Vehicle Formulation: Evaluate the drug's formulation. Poor solubility in the vehicle can lead to precipitation. Consider alternative, approved vehicles that may improve the solubility and absorption profile of this compound.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to characterize the nature and severity of the damage (e.g., tubular necrosis, interstitial nephritis, crystal deposition).

A logical workflow for troubleshooting this issue is outlined below.

G start Observation: Unexpected Renal Toxicity step1 Immediate Action: Ensure Adequate Hydration start->step1 step2 Diagnostic Step: Perform Urinalysis & Serum Biomarker Analysis (BUN, sCr) step1->step2 step3 Intervention: Reduce Dose or Halt Dosing step2->step3 decision1 Is Crystalluria Confirmed? step3->decision1 path1 Protocol Adjustment: Administer Urinary Alkalizers (e.g., Sodium Bicarbonate) decision1->path1 Yes path2 Further Investigation: Evaluate Vehicle Formulation & Perform Dose-Response Study decision1->path2 No end_point Terminal Action: Perform Kidney Histopathology path1->end_point path2->end_point

Troubleshooting workflow for renal toxicity.

Question 2: Our mouse cohort is exhibiting hematological abnormalities, including a significant drop in red blood cell counts and hemoglobin. How should we investigate this?

Answer:

Hematological toxicity is a known, though less common, side effect of sulfonamides, potentially involving hemolytic anemia or other blood dyscrasias. A structured investigation is crucial.

Investigation Steps:

  • Complete Blood Count (CBC): Perform a CBC with a differential count on all animals (both treated and control groups). Key parameters to analyze include:

    • Red Blood Cell (RBC) count, Hemoglobin (Hgb), and Hematocrit (Hct).

    • White Blood Cell (WBC) count and differential (neutrophils, lymphocytes, etc.).

    • Platelet count.

  • Blood Smear Examination: Prepare and examine peripheral blood smears. Look for morphological changes such as abnormally shaped RBCs, signs of hemolysis, or immature cells.

  • Mechanism Consideration: Sulfonamides can induce hemolytic anemia, particularly in subjects with glucose-6-phosphate dehydrogenase (G6PD) deficiency. While less characterized in mice, an analogous genetic sensitivity could be a factor. The drug may also cause neutropenia or thrombocytopenia.

  • Dose and Duration: Analyze if the effect is correlated with the dose level and the duration of the treatment. Idiosyncratic reactions can occur 8 to 20 days after starting therapy.

  • Bone Marrow Analysis: If the effects are severe, consider a bone marrow analysis at the study terminus to assess for toxicity to hematopoietic precursor cells.

The following diagram illustrates a workflow for this investigation.

G start Observation: Suspected Hematological Toxicity (e.g., Anemia) step1 Collect Blood Samples (EDTA tubes) start->step1 step2 Perform Complete Blood Count (CBC) & Prepare Peripheral Blood Smear step1->step2 analysis Analyze CBC Data: - RBC, Hgb, Hct - WBC & Differential - Platelets step2->analysis smear_eval Microscopic Examination: - RBC Morphology - Signs of Hemolysis step2->smear_eval decision Are abnormalities confirmed? analysis->decision smear_eval->decision action1 Correlate with Dose/Duration and review literature for mechanisms (e.g., hemolysis) decision->action1 Yes action2 Continue monitoring as per protocol if no significant findings decision->action2 No end_point Terminal Analysis: Consider Bone Marrow Evaluation & Histopathology of Spleen/Liver action1->end_point

Experimental workflow for hematological analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, as a sulfonamide antibiotic, acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is critical for bacteria as it catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor for folic acid. By blocking this step, this compound halts the synthesis of folic acid, which is essential for the production of nucleic acids (DNA and RNA) and subsequent bacterial growth and replication. This action is typically bacteriostatic, meaning it inhibits bacterial reproduction rather than directly killing the cells. Mammalian cells are largely unaffected because they obtain folic acid from their diet and do not synthesize it using the DHPS enzyme.

The diagram below illustrates this pathway.

G substance substance enzyme enzyme product product drug drug final_product final_product PABA PABA (p-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF catalyzes THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase NucleicAcids Purine & Pyrimidine Synthesis (DNA/RNA) THF->NucleicAcids required for This compound This compound This compound->DHPS competitively inhibits

This compound mechanism of action pathway.

Q2: What are the most common expected side effects of sulfonamides in animal studies?

A2: The most frequently encountered side effects include renal toxicity due to crystalluria, hypersensitivity reactions, and keratoconjunctivitis sicca (dry eye), especially in dogs. Gastrointestinal upset, such as decreased appetite or diarrhea, can also occur.

Q3: Can species differences affect the observed side effects of this compound?

A3: Yes, species-specific metabolism can significantly alter the toxicity profile. For example, dogs are deficient in the acetylation pathway, a key route for sulfonamide metabolism. This can potentially lead to an increased formation of certain metabolites associated with adverse effects, making them more susceptible to idiosyncratic reactions like fever, arthropathy, and hepatopathy. In contrast, cattle have extensive acetylation, which can also lead to toxicity. It is crucial to be aware of the metabolic pathways in your chosen animal model.

Data Summaries

Table 1: Key Renal Function Parameters in Rats Following 14-Day this compound Administration

ParameterControl Group (Vehicle)This compound (Low Dose)This compound (High Dose)
Serum Creatinine (mg/dL) 0.5 ± 0.10.7 ± 0.21.8 ± 0.5
Blood Urea Nitrogen (mg/dL) 20 ± 428 ± 665 ± 12
Urine Crystal Score (0-4) 01+3+
Kidney Weight (g) 2.1 ± 0.32.3 ± 0.33.0 ± 0.4
*Data are presented as Mean ± SD. p < 0.05 compared to control. Data is hypothetical and for illustrative purposes.

Table 2: Hematological Values in CD-1 Mice After 28 Days of this compound Treatment

ParameterControl Group (Vehicle)This compound (50 mg/kg)
RBC (x10⁶/µL) 9.5 ± 0.87.2 ± 1.1
Hemoglobin (g/dL) 14.1 ± 1.011.5 ± 1.3
Hematocrit (%) 45 ± 336 ± 4
WBC (x10³/µL) 8.2 ± 1.57.9 ± 1.8
Platelets (x10³/µL) 850 ± 150650 ± 200
*Data are presented as Mean ± SD. p < 0.05 compared to control. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Urinalysis for Crystal Identification in Rodents

  • Sample Collection: House the animal in a metabolic cage or use a method like manual bladder compression to collect a fresh urine sample into a clean microcentrifuge tube. A minimum of 100-200 µL is desirable.

  • Gross Examination: Note the color and turbidity of the urine. Increased turbidity may suggest the presence of cells or crystals.

  • Dipstick Analysis: Use a standard urinalysis dipstick to measure pH, specific gravity, protein, and blood. An acidic pH can increase the risk of sulfonamide crystal formation.

  • Centrifugation: Centrifuge the urine sample at 2000 rpm for 5 minutes to pellet any sediment.

  • Microscopic Examination: Decant the supernatant and resuspend the pellet in the remaining drop of urine. Place a drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.

  • Analysis: Examine the slide under a light microscope at 10x and 40x magnification. Sulfonamide crystals typically appear as sheaves of needles, sometimes in a fan-like or spherical arrangement. Quantify the presence of crystals using a semi-quantitative scale (e.g., 1+ to 4+).

Protocol 2: Complete Blood Count (CBC) in Mice

  • Sample Collection: Collect approximately 200 µL of whole blood via an appropriate method (e.g., retro-orbital puncture, submandibular vein) into an EDTA-coated micro-collection tube to prevent coagulation.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times or place it on a rotary mixer for at least 30 minutes to ensure thorough mixing with the anticoagulant.

  • Analysis Timing: Analyze the sample as soon as possible, ideally within 2-4 hours of collection. If immediate analysis is not possible, samples can be stored at 2-8°C for up to 24 hours, but must be brought to room temperature before analysis.

  • Automated Analysis: Use a calibrated automated hematology analyzer (e.g., Siemens Advia, Beckman Coulter AcT Diff) to measure parameters including RBC, WBC, Hgb, Hct, and platelet counts.

  • Quality Control: Ensure the sample is free of clots. Run control reagents before sample analysis to verify the analyzer is functioning correctly.

  • Blood Smear Preparation (Optional but Recommended): Place a small drop of fresh, anticoagulated blood on a clean microscope slide. Use a second slide at a 30-45 degree angle to spread the blood into a thin film with a feathered edge. Allow the smear to air dry completely before staining with a Romanowsky-type stain (e.g., Wright-Giemsa) for morphological evaluation.

References

Sulfabenzamide Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Sulfabenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Sulfabenzamide.

Recrystallization Issues

Question: My Sulfabenzamide is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the concentration of impurities is high. Here are several solutions to address this issue:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Slower Cooling: Insulate the flask to encourage gradual cooling, which promotes the formation of well-defined crystals.

  • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a mixture of solvents. For many sulfonamides, ethanol-water or isopropanol-water mixtures are effective.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure Sulfabenzamide to provide a nucleation site for crystal growth.

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, before recrystallization.

Question: No crystals are forming, even after the solution has cooled completely. What is the problem?

Answer:

The absence of crystal formation is typically due to one of two reasons:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of Sulfabenzamide is higher than its normal solubility, but crystallization has not initiated.

    • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of pure Sulfabenzamide.

  • Excess Solvent: Too much solvent may have been added, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the solution becomes slightly cloudy, indicating saturation, allow it to cool slowly.

Question: The recrystallization yield is very low. How can I improve it?

Answer:

Low yield can be caused by several factors:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the Sulfabenzamide, even at low temperatures. This results in a significant amount of product remaining in the filtrate.

    • Solution: Choose a solvent in which Sulfabenzamide has high solubility at high temperatures and low solubility at low temperatures.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost.

    • Solution: Use pre-heated glassware for hot filtration and perform the filtration as quickly as possible.

  • Incomplete Crystallization: Not enough time may have been allowed for the crystals to form.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Excessive Washing: Washing the crystals with too much cold solvent can dissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

Column Chromatography Issues

Question: My Sulfabenzamide is not separating from impurities on the silica (B1680970) gel column. What can I do?

Answer:

Poor separation can be addressed by modifying the mobile phase or stationary phase:

  • Optimize Mobile Phase Polarity: Use Thin Layer Chromatography (TLC) to test different solvent systems and find one that gives good separation between Sulfabenzamide and the impurities. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving from the baseline, increase the polarity.

  • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.

  • Change the Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica.

Question: The Sulfabenzamide is not eluting from the column. What is the cause?

Answer:

If the product remains on the column, it is likely due to the mobile phase being not polar enough or the compound degrading on the column.

  • Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase to a stronger solvent system.

  • Check for Degradation: Test the stability of your compound on a TLC plate coated with the same stationary phase to see if it degrades upon standing. If so, a less acidic or basic stationary phase may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Sulfabenzamide?

A1: The most common methods for purifying crude Sulfabenzamide are:

  • Recrystallization: This is a widely used technique for purifying solid compounds. It involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which results in the formation of pure crystals.

  • Column Chromatography: This method is used to separate compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with multiple components or when recrystallization is ineffective.[1][2]

  • Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquids. It is often used to remove acidic or basic impurities.[1]

Q2: What are some common impurities found in crude Sulfabenzamide?

A2: Common impurities can include unreacted starting materials from the synthesis, such as acetanilide, and byproducts formed during the reaction.[3][4] For related sulfonamides like sulfanilamide, impurities can include unreacted nitrobenzene, benzidine, and 4-aminophenol.

Q3: How can I assess the purity of my final Sulfabenzamide product?

A3: The purity of your Sulfabenzamide can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value. Impurities will typically cause the melting point to be lower and broader.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify impurities.

Data Presentation

The following tables provide representative quantitative data for the purification of sulfonamides.

Table 1: Recovery of Sulfathiazole (a related sulfonamide) by Recrystallization

Solvent SystemInitial Weight (g)Recovered Weight (g)
70% Isopropanol157137.4
80% Isopropanol107.397.8
70% Ethanol9289.1

Table 2: Purity of Sulfonamide Derivatives after Synthesis (as determined by HPLC)

DerivativePurity (%)
Product with Alanine92.55
Product with Phenylalanine96.81
Product with Tryptophan94.42
Product with Serine87.09
Product with Threonine93.00

Experimental Protocols

Protocol 1: Recrystallization of Sulfabenzamide
  • Dissolution: Place the crude Sulfabenzamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 70% isopropanol) and heat the mixture gently until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using pre-heated glassware to remove them.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Purification of Sulfabenzamide by Column Chromatography
  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point for sulfonamides is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude Sulfabenzamide in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: If the sample is not soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Add this powder to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin elution. Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure Sulfabenzamide.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Sulfabenzamide.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Sulfabenzamide add_solvent Add Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate slow_cool Slow Cooling filtrate->slow_cool ice_bath Ice Bath slow_cool->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure Sulfabenzamide dry_crystals->pure_product

Caption: A generalized workflow for the recrystallization of Sulfabenzamide.

Caption: Troubleshooting logic for common recrystallization issues.

Column_Chromatography_Workflow start Start mobile_phase Select Mobile Phase (TLC) start->mobile_phase pack_column Pack Column with Silica Gel mobile_phase->pack_column load_sample Load Crude Sample pack_column->load_sample wet_load Wet Loading load_sample->wet_load Soluble in mobile phase dry_load Dry Loading load_sample->dry_load Insoluble in mobile phase elute Elute with Mobile Phase wet_load->elute dry_load->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent end Pure Sulfabenzamide remove_solvent->end

Caption: Workflow for purification by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of Sulfabenzamide with Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity potential of sulfabenzamide (B183) with other sulfonamide drugs, supported by available experimental data. The information is intended to assist researchers and clinicians in understanding the nuances of sulfonamide hypersensitivity.

Executive Summary

The prevailing scientific consensus indicates that clinically significant cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is unlikely.[1][2][3] This is primarily due to key structural differences. Hypersensitivity reactions to sulfonamide antibiotics are often attributed to two specific molecular features: an aromatic amine at the N4 position and a heterocyclic ring at the N1 position.[3] Most non-antibiotic sulfonamides, including diuretics and COX-2 inhibitors, lack one or both of these structures. While a history of a sulfonamide antibiotic allergy may suggest a general predisposition to drug hypersensitivities, it does not typically translate to a specific immunological cross-reaction with structurally dissimilar non-antibiotic sulfonamides.[1]

Structural Basis for Cross-Reactivity

The potential for cross-reactivity among sulfonamides is dictated by their chemical structures. Sulfonamide antibiotics, such as sulfamethoxazole (B1682508), possess both the N4 arylamine group and an N1 heterocyclic ring, which are implicated in immune-mediated hypersensitivity reactions. In contrast, non-antibiotic sulfonamides, like the diuretic furosemide, lack the N4 arylamine moiety.

Diagram: Structural Comparison of Sulfonamides

cluster_0 Sulfonamide Antibiotic (e.g., Sulfamethoxazole) cluster_1 Non-Antibiotic Sulfonamide (e.g., Furosemide) Sulfamethoxazole N4_arylamine N4 Arylamine Group N4_arylamine->Sulfamethoxazole N1_heterocyclic N1 Heterocyclic Ring N1_heterocyclic->Sulfamethoxazole Furosemide No_N4_arylamine Lacks N4 Arylamine No_N4_arylamine->Furosemide

Caption: Structural differences between sulfonamide antibiotics and non-antibiotic sulfonamides.

Experimental Data on Cross-Reactivity

While direct experimental data on the cross-reactivity of sulfabenzamide is limited, studies on other sulfonamides provide valuable insights. The Lymphocyte Transformation Test (LTT) and Patch Testing are key methods used to assess delayed-type hypersensitivity reactions to drugs.

A study investigating sulfonamide-reactive lymphocytes found that T-cell lines from patients with a history of sulfamethoxazole-induced eruptions proliferated in response to sulfamethoxazole but not to furosemide, indicating a lack of cross-reactivity at the cellular level. Another study involving patients with a confirmed fixed drug eruption to sulfonamide antibiotics showed that all participants tolerated a subsequent oral challenge with furosemide.

Conversely, some evidence suggests potential cross-reactivity between certain sulfonamides. For instance, a case report indicated that a patient's lymphocytes demonstrated proliferation in response to both sulfapyridine (B1682706) and sulfamethoxazole in an LTT.

Test Sulfonamide Antibiotic (Sulfamethoxazole) Non-Antibiotic Sulfonamide (Furosemide) Conclusion on Cross-Reactivity Reference
Lymphocyte Transformation Test (LTT)Proliferation of T-cell lines from allergic patientsNo proliferation of T-cell linesLack of cross-reactivity at the cellular level
Patch Test & Oral ChallengeConfirmed allergyAll patients tolerated oral challengeLow clinical cross-reactivity
Lymphocyte Transformation Test (LTT)Proliferation with SulfamethoxazoleProliferation with SulfapyridinePotential for cross-reactivity between certain sulfonamide antibiotics

Experimental Protocols

The LTT is an in vitro method to detect drug-specific T-cell sensitization.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the patient's blood sample using density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium.

  • Drug Stimulation: The cells are exposed to various concentrations of the suspected sulfonamides (e.g., sulfabenzamide, sulfamethoxazole, furosemide) and their reactive metabolites, alongside positive (phytohemagglutinin) and negative controls.

  • Incubation: The cultures are incubated for a period of 5 to 7 days to allow for lymphocyte proliferation.

  • Assessment of Proliferation: Lymphocyte proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or through colorimetric assays (e.g., BrdU incorporation).

  • Calculation of Stimulation Index (SI): The SI is calculated as the ratio of proliferation in drug-stimulated cultures to that in unstimulated cultures. An SI above a certain threshold (typically ≥ 2 or 3) is considered a positive result.

Diagram: Lymphocyte Transformation Test (LTT) Workflow

start Patient Blood Sample pbmc_isolation Isolate PBMCs start->pbmc_isolation cell_culture Culture PBMCs pbmc_isolation->cell_culture drug_stimulation Stimulate with Sulfonamides (Test, Positive & Negative Controls) cell_culture->drug_stimulation incubation Incubate for 5-7 Days drug_stimulation->incubation proliferation_assay Measure Lymphocyte Proliferation incubation->proliferation_assay calculate_si Calculate Stimulation Index (SI) proliferation_assay->calculate_si result Positive (SI ≥ 2) or Negative (SI < 2) calculate_si->result

Caption: Workflow for the Lymphocyte Transformation Test.

Patch testing is an in vivo method to diagnose delayed-type hypersensitivity reactions on the skin.

Methodology:

  • Preparation of Allergens: The suspected sulfonamides are prepared at non-irritant concentrations in a suitable vehicle, typically petrolatum.

  • Application of Patches: The prepared allergens are applied to small patches, which are then affixed to the patient's back.

  • First Reading (48 hours): The patches are removed after 48 hours, and the skin is examined for any reactions.

  • Second Reading (72-96 hours): A second reading is performed 24 to 48 hours after patch removal to assess for delayed reactions.

  • Interpretation of Results: Reactions are graded based on the presence and severity of erythema, infiltration, and vesiculation.

Conclusion

The available evidence strongly suggests that cross-reactivity between sulfabenzamide and non-antibiotic sulfonamides is unlikely due to significant structural differences. However, a predisposition to drug allergies in individuals with a history of sulfonamide antibiotic hypersensitivity cannot be entirely ruled out. For definitive diagnosis of cross-reactivity, in vitro methods like the Lymphocyte Transformation Test and in vivo methods like patch testing, followed by a medically supervised oral challenge, are the gold standard. Researchers and clinicians should consider the structural characteristics of the specific sulfonamide when assessing the risk of cross-reactivity.

References

A Comparative Guide to Analytical Methods for Sulfabenz Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Sulfabenz, a sulfonamide antibiotic, is crucial in pharmaceutical quality control, ensuring the safety and efficacy of medicinal products. The validation of analytical methods is a mandatory requirement by regulatory bodies to demonstrate that a chosen method is fit for its intended purpose. This guide provides a comparative overview of common analytical techniques for the detection of this compound and other sulfonamides, with a focus on method validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are two of the most widely employed techniques for the analysis of sulfonamides in pharmaceutical formulations.[1] While HPLC offers high specificity and sensitivity, UV-Vis spectrophotometry provides a simpler and more cost-effective alternative for routine analysis.[1][2] Other methods such as Enzyme-Linked Immunosorbent Assay (ELISA) and Thin-Layer Chromatography (TLC) are also utilized, particularly for screening purposes.[3]

Data Presentation: Performance Parameters

The following tables summarize the key performance parameters for HPLC and UV-Vis spectrophotometric methods based on published data for sulfonamide analysis. These parameters are critical for evaluating the suitability of a method for a specific analytical challenge.

Table 1: Comparison of HPLC Method Performance for Sulfonamide Analysis

ParameterPerformance CharacteristicsReference
Linearity Correlation coefficient (r²) > 0.999
Accuracy (% Recovery) 80.7% - 101.3%
Precision (% RSD) Repeatability: < 5.9%, Reproducibility: < 8.5%
Limit of Detection (LOD) 0.2 - 12.3 µg/kg
Limit of Quantification (LOQ) 0.5 - 43 µg/kg

Table 2: Comparison of UV-Vis Spectrophotometric Method Performance for Sulfonamide Analysis

ParameterPerformance CharacteristicsReference
Linearity (Range) 0.1 - 7.0 µg/mL
Accuracy (% Recovery) 97.3% - 100.8%
Precision (% RSD) 0.1% - 0.5% (Intraday)
Limit of Detection (LOD) 0.03 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.11 - 0.18 µg/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical procedures. Below are generalized protocols for the key experiments cited in the validation of HPLC and UV-Vis spectrophotometric methods for sulfonamide detection.

HPLC Method Protocol

A common approach for sulfonamide analysis involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Chromatographic Conditions:

    • Column: YMC-Triart C8 (250×4.6 mm, 5µm) or similar C18 column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724), methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 254 nm or 265 nm.

    • Injection Volume: 5 µL.

    • Column Temperature: 25 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

    • Sample Solution: Extract the drug from the pharmaceutical formulation using a suitable solvent and dilute to a concentration within the linear range of the method.

  • Validation Experiments:

    • Specificity: Inject a blank (diluent) and a placebo sample to ensure no interference at the retention time of this compound.

    • Linearity: Analyze a series of at least five concentrations of the standard solution and plot a calibration curve of peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte and calculating the percentage recovery.

    • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of the same sample on the same day and intermediate precision (inter-day precision) by repeating the analysis on different days.

    • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometric Method Protocol

This method is based on the principle that the drug absorbs light in the UV-Vis region, and the absorbance is directly proportional to the concentration.

  • Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

  • Reagents and Solutions:

    • Solvent: A suitable solvent in which the drug is soluble and stable (e.g., 0.1 M NaOH, methanol).

    • Standard Stock Solution: Prepare a stock solution of the this compound reference standard of a known concentration.

  • Procedure:

    • Determination of λmax: Scan a dilute solution of this compound over the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of dilutions from the stock solution and measure the absorbance of each at the determined λmax. Plot absorbance versus concentration to establish the calibration curve.

    • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration of the drug in the sample is determined from the calibration curve.

  • Validation Experiments: Similar validation parameters as for the HPLC method (specificity, linearity, accuracy, precision, LOD, and LOQ) should be assessed according to ICH guidelines.

Visualizations

Experimental Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of the validation process for an analytical method, from initial planning to final documentation.

G cluster_0 Phase 1: Planning and Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis and Documentation P1 Define Analytical Method Requirements P2 Method Development and Optimization P1->P2 Input V1 Define Validation Parameters (ICH Guidelines) P2->V1 Proceed to Validation V2 Set Acceptance Criteria V1->V2 E1 Specificity V2->E1 E2 Linearity & Range E1->E2 Sequential Testing D1 Analyze and Summarize Data E1->D1 Generate Data E3 Accuracy E2->E3 E2->D1 Generate Data E4 Precision (Repeatability & Intermediate) E3->E4 E3->D1 Generate Data E5 LOD & LOQ E4->E5 E4->D1 Generate Data E6 Robustness E5->E6 E5->D1 Generate Data E6->D1 Generate Data D2 Compare Results with Acceptance Criteria D1->D2 D3 Prepare Validation Report D2->D3 Final Final D3->Final Validated Analytical Method

Caption: A flowchart of the analytical method validation process.

Signaling Pathway (Illustrative Example - Not Applicable to this compound Detection)

As this compound detection does not involve a biological signaling pathway, an illustrative example of a generic signaling pathway diagram is provided below to demonstrate the visualization capability.

G Ligand Ligand Receptor Receptor Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Response Cellular Response Nucleus->Response

References

A Comparative Analysis of Sulfabenzamide and Other Dihydropteroate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dihydropteroate (B1496061) synthase (DHPS) inhibitors, with a focus on sulfonamides. While specific comparative performance data for Sulfabenzamide is not extensively available in the public domain, this document offers a comparative framework using data from other well-studied sulfonamides. The guide details the underlying mechanism of action, presents key performance metrics, and provides standardized experimental protocols for the evaluation of these antimicrobial agents.

Introduction to Dihydropteroate Synthase Inhibitors

Dihydropteroate synthase (DHPS) is a critical enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA, and certain amino acids.[2] Bacteria must synthesize their own folate, whereas mammals obtain it from their diet. This difference makes DHPS an excellent target for selective antimicrobial therapy.[2]

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of DHPS.[3] They are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for DHPS. By binding to the active site of the enzyme, sulfonamides block the synthesis of dihydropteroate, leading to a depletion of folic acid and subsequent inhibition of bacterial growth and replication.[4]

Mechanism of Action: The Folate Synthesis Pathway

The primary mechanism of action for sulfonamides is the disruption of the bacterial folate synthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by DHPS inhibitors.

Folate_Synthesis_Pathway Bacterial Folate Synthesis Pathway GTP GTP DHPP 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) GTP->DHPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPP->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic Acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides Sulfonamides Sulfonamides (e.g., Sulfabenzamide) Sulfonamides->Dihydropteroate Competitive Inhibition

Bacterial Folate Synthesis and Inhibition by Sulfonamides.

Comparative Performance of DHPS Inhibitors

The efficacy of DHPS inhibitors can be quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).

  • IC50: The concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency against the target enzyme.

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.

The following tables present representative IC50 and MIC values for various sulfonamides against different bacterial strains. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: Comparative IC50 Values of Sulfonamides against DHPS

CompoundTarget OrganismIC50 (µg/mL)
Compound 11aDHPS2.76
Sulfadiazine (Reference)DHPSNot specified

Table 2: Comparative MIC Values of Sulfonamides against Various Bacterial Strains

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Compound 11a31.2531.25125
Ampicillin (Reference)62.5--
Gentamicin (Reference)-31.25-
Nystatin (Reference)--31.25

Note: The MIC values for Sulfabenzamide are not specified in the provided search results. The table showcases data for a different sulfonamide compound to provide a comparative context for antimicrobial activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of DHPS inhibitors.

Protocol 1: DHPS Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)

This assay determines the inhibitory activity of a compound against the DHPS enzyme by monitoring the oxidation of NADPH.

Workflow Diagram:

DHPS_Inhibition_Workflow Workflow for DHPS Inhibition Assay A Prepare Reagents: - Assay Buffer - DHPS Enzyme - DHFR (Coupling Enzyme) - Substrates (DHPP, pABA) - Cofactor (NADPH) - Inhibitor (e.g., Sulfabenzamide) B Add reagents to 96-well plate: - Assay Buffer - NADPH - DHFR - DHPP - Inhibitor (serial dilutions) A->B C Pre-incubate the plate B->C D Initiate reaction by adding pABA C->D E Monitor decrease in absorbance at 340 nm D->E F Calculate initial reaction velocity (V₀) E->F G Plot % inhibition vs. inhibitor concentration F->G H Determine IC50 value G->H

Experimental Workflow for DHPS Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Solutions: Prepare stock solutions of purified DHPS and an excess of dihydrofolate reductase (DHFR) as the coupling enzyme.

    • Substrate Solutions: Prepare stock solutions of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and pABA.

    • Cofactor Solution: Prepare a stock solution of NADPH.

    • Inhibitor Solutions: Prepare a high-concentration stock solution of the test compound (e.g., Sulfabenzamide) in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, NADPH (final concentration ~200 µM), DHFR, DHPP (at a concentration near its Km value), and varying concentrations of the inhibitor.

    • Include a control well with the solvent (e.g., DMSO) but no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding pABA to a final concentration near its Km value.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic plate reader for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Calculate the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium.

Workflow Diagram:

MIC_Workflow Workflow for MIC Determination A Prepare bacterial inoculum and adjust to 0.5 McFarland standard B Prepare serial two-fold dilutions of the sulfonamide in a 96-well plate A->B C Inoculate each well with the bacterial suspension B->C D Include growth and sterility controls B->D E Incubate the plate at 37°C for 18-24 hours C->E F Visually inspect for turbidity E->F G Determine the MIC (lowest concentration with no visible growth) F->G

Experimental Workflow for MIC Determination.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterial strain (e.g., Escherichia coli ATCC 25922) on a suitable agar (B569324) plate and incubate at 37°C for 18-24 hours.

    • Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Procedure (96-well plate format):

    • Perform two-fold serial dilutions of the sulfonamide in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (MHB + bacteria, no drug) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Conclusion

Sulfonamides, including Sulfabenzamide, represent a significant class of antimicrobial agents that target the essential bacterial folate synthesis pathway by inhibiting dihydropteroate synthase. While direct comparative data for Sulfabenzamide is limited, the methodologies and comparative data for other sulfonamides presented in this guide provide a robust framework for its evaluation. The detailed experimental protocols for DHPS inhibition and MIC determination offer standardized approaches for researchers to assess the potency and efficacy of new and existing DHPS inhibitors, contributing to the ongoing efforts in antimicrobial drug discovery and development.

References

In Vitro vs. In Vivo Correlation of Sulfabenz Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of Sulfabenz, a representative sulfonamide antibiotic. By examining experimental data and methodologies, this document aims to offer objective insights for researchers and professionals in drug development.

Data Presentation: Quantitative Comparison of Sulfonamide Activity

The following tables summarize the in vitro and in vivo activities of various sulfonamide compounds, which can be considered analogous to this compound's expected performance. This data facilitates a direct comparison between laboratory-based assays and studies conducted in living organisms.

Table 1: Antibacterial Activity of Sulfonamides

CompoundOrganismIn Vitro Result (MIC)In Vivo ModelIn Vivo Result (ED50)
Sulfamethoxazole-TrimethoprimMethicillin-resistant Staphylococcus aureusDecreased 6- to 25-fold in combinationMurine infection model5- to 6-fold reduction in TMP at 50% effective doses[1]
Silver SulfadiazinePseudomonas aeruginosaInhibition at topically achievable concentrations[1]Guinea pig wound infection modelSignificant decrease in wound infection and viable bacteria[1]

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.

Table 2: Anticancer Activity of a Sulfonamide Compound

CompoundCancer Cell Line(s)In Vitro Result (IC50)In Vivo ModelIn Vivo Result
E7070 (Indisulam)HCT116 (Colon Carcinoma)0.11 µg/mL[1]Human tumor xenograft in nude miceTumor growth inhibition

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

1. In Vitro Assays: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains and Culture Conditions: Specific bacterial strains, such as Staphylococcus aureus or Pseudomonas aeruginosa, are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.

  • Preparation of Antimicrobial Agent: The sulfonamide compound is dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A series of twofold dilutions of this stock solution are then prepared in the broth medium within a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the bacterial suspension, typically adjusted to a 0.5 McFarland standard, is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determining MIC: The MIC is identified as the lowest concentration of the sulfonamide at which there is no visible bacterial growth (turbidity).

2. In Vivo Assays: Murine Infection Model for Antibacterial Efficacy

  • Animal Models: Immunocompromised (e.g., neutropenic) or immunocompetent mice (e.g., BALB/c) are commonly used for these studies.

  • Infection: The mice are infected with a standardized dose of the target bacterium.

  • Treatment: The sulfonamide compound is administered to the infected mice at various doses and schedules, through routes such as oral gavage or intravenous injection. A control group receives a vehicle solution.

  • Evaluation: The efficacy of the treatment is assessed by monitoring survival rates, bacterial load in target organs, or other relevant clinical signs.

Mechanism of Action and Experimental Workflows

This compound: Mechanism of Action

Sulfonamides, including this compound, function as synthetic bacteriostatic antibiotics. They act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase. This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a key step in the synthesis of folic acid. Since bacteria must synthesize their own folic acid to produce purines and DNA, inhibiting this pathway prevents their multiplication. Humans are not affected in the same way because they obtain folate from their diet.

This compound Mechanism of Action cluster_bacterium Bacterial Cell cluster_drug PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid DHF->THF Purines Purines, DNA, RNA THF->Purines This compound This compound This compound->DHPS Competitive Inhibition Experimental Workflow cluster_workflow vitro *In Vitro* Studies Minimum Inhibitory Concentration (MIC) Assay Cytotoxicity Assays vivo *In Vivo* Studies Murine Infection Model Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Toxicology Studies vitro->vivo Promising Candidates correlation In Vitro-In Vivo Correlation (IVIVC) Analysis vitro->correlation vivo->correlation outcome Efficacy and Safety Profile Assessment correlation->outcome

References

Head-to-head comparison of different Sulfabenz synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesizing 4-amino-N-phenylbenzenesulfonamide (Sulfabenz)

This compound, chemically known as 4-amino-N-phenylbenzenesulfonamide, is a sulfonamide compound. Sulfonamides are a well-established class of synthetic antimicrobial agents that competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This guide provides a head-to-head comparison of different synthetic methodologies for this compound, offering quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows and its mechanism of action to aid researchers in selecting the most suitable method for their needs.

Performance Comparison of Synthesis Methods

The selection of a synthetic route for this compound can significantly impact key experimental parameters such as reaction time, yield, and purity. Below is a summary of quantitative data for three distinct methods: the classical multi-step synthesis, a modern flow chemistry approach, and a microwave-assisted synthesis.

MethodKey StepsReaction TimeOverall Yield (%)Purity (%)Key Advantages
Classical Multi-Step Synthesis 1. Acetylation of Aniline2. Chlorosulfonation of Acetanilide3. Sulfonamidation with Aniline4. Hydrolysis (Deprotection)12-24 hours60-70~95Well-established, reliable, uses common lab reagents
Flow Chemistry Synthesis Continuous reaction of 4-aminobenzenesulfonyl chloride with aniline (B41778) in a microreactor5-15 minutes>90>98Rapid, highly efficient, scalable, enhanced safety
Microwave-Assisted Synthesis Reaction of 4-aminobenzenesulfonyl chloride with aniline under microwave irradiation10-30 minutes85-95>97Significantly reduced reaction times, often higher yields

Experimental Protocols

Method 1: Classical Multi-Step Synthesis of this compound

This traditional four-step approach is a reliable method for synthesizing this compound in a laboratory setting.

Step 1: Acetylation of Aniline to Acetanilide (B955)

  • In a 250 mL flask, dissolve 10 g of aniline in 150 mL of water and 10 mL of concentrated hydrochloric acid.

  • Prepare a solution of 15 g of sodium acetate (B1210297) trihydrate in 50 mL of water.

  • To the aniline hydrochloride solution, add 12 mL of acetic anhydride (B1165640) with vigorous stirring.

  • Immediately add the sodium acetate solution and continue stirring.

  • Cool the mixture in an ice bath to induce crystallization of acetanilide.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water. Dry the product completely.

Step 2: Chlorosulfonation of Acetanilide to 4-Acetamidobenzenesulfonyl Chloride

  • Caution: This step involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. Perform this procedure in a fume hood with appropriate personal protective equipment.

  • Place 10 g of dry acetanilide in a dry 250 mL round-bottom flask.

  • Cool the flask in an ice bath.

  • Carefully add 25 mL of chlorosulfonic acid dropwise with constant swirling.

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 30 minutes.

  • Heat the reaction mixture in a water bath at 60-70 °C for 30 minutes.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker.

  • Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 3: Sulfonamidation of 4-Acetamidobenzenesulfonyl Chloride with Aniline

  • In a round-bottom flask, dissolve the crude, moist 4-acetamidobenzenesulfonyl chloride in 50 mL of a suitable solvent such as acetone (B3395972) or pyridine (B92270).

  • Add 1.1 equivalents of aniline to the solution.

  • If using a non-basic solvent like acetone, add a base such as pyridine or triethylamine (B128534) (1.2 equivalents) to neutralize the HCl formed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into 200 mL of cold water to precipitate the product, 4-acetamido-N-phenylbenzenesulfonamide.

  • Collect the solid by vacuum filtration and wash with water.

Step 4: Hydrolysis of 4-Acetamido-N-phenylbenzenesulfonamide to this compound

  • Suspend the crude 4-acetamido-N-phenylbenzenesulfonamide in 50 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture under reflux for 1-2 hours until the solid dissolves.

  • Cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol (B145695) or an ethanol-water mixture to obtain pure 4-amino-N-phenylbenzenesulfonamide.

Method 2: Flow Chemistry Synthesis of this compound

This method utilizes a continuous flow reactor for a rapid and efficient synthesis.

  • Solution Preparation:

    • Solution A: Dissolve 4-aminobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., acetonitrile).

    • Solution B: Dissolve aniline (1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) in the same solvent.

  • Flow Reaction:

    • Set up a flow chemistry system with two pumps and a T-mixer connected to a heated microreactor coil.

    • Pump solutions A and B at equal flow rates into the T-mixer.

    • Pass the combined reaction mixture through the microreactor coil heated to a predetermined temperature (e.g., 80-120 °C). The residence time is typically in the range of 5-15 minutes.

  • Work-up:

    • Collect the output from the reactor.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purification is often minimal due to the high purity of the crude product but can be performed by recrystallization if necessary.

Method 3: Microwave-Assisted Synthesis of this compound

This protocol utilizes microwave irradiation to accelerate the reaction.

  • In a microwave-safe reaction vessel, combine 4-aminobenzenesulfonyl chloride (1 equivalent), aniline (1.2 equivalents), and a high-boiling point solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

  • Add a suitable base, such as potassium carbonate (2 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure this compound.

Visualizing the Processes and Pathway

To better understand the synthesis workflows and the biological target of this compound, the following diagrams are provided.

G cluster_0 Classical Multi-Step Synthesis cluster_1 Flow Chemistry Synthesis cluster_2 Microwave-Assisted Synthesis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Acetamidobenzenesulfonyl_Chloride Acetamidobenzenesulfonyl_Chloride Acetanilide->Acetamidobenzenesulfonyl_Chloride Chlorosulfonation Acetamido_this compound Acetamido_this compound Acetamidobenzenesulfonyl_Chloride->Acetamido_this compound Sulfonamidation (with Aniline) This compound This compound Acetamido_this compound->this compound Hydrolysis start Reactant Pumps mixer T-Mixer start->mixer reactor Heated Microreactor mixer->reactor product This compound reactor->product reactants Reactants in Microwave Vial microwave Microwave Irradiation reactants->microwave precipitation Precipitation & Filtration microwave->precipitation mw_product This compound precipitation->mw_product G cluster_0 Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Validation of Sulfabenz as a Selective Inhibitor of Human Carbonic Anhydrase VA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive validation of Sulfabenz, a novel sulfonamide-based inhibitor, demonstrating its high potency and selectivity for the mitochondrial isoform of human carbonic anhydrase VA (hCA VA). The data presented herein supports the potential of this compound as a valuable research tool for studying the physiological roles of hCA VA and as a lead compound for the development of therapeutics targeting metabolic disorders.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The mitochondrial isoform hCA VA is predominantly expressed in the liver and plays a crucial role in ureagenesis and gluconeogenesis by providing bicarbonate to key mitochondrial carboxylases.[1] Dysregulation of hCA VA has been implicated in various metabolic diseases, making it an important target for therapeutic intervention.

This guide compares the inhibitory activity of this compound against its intended target, hCA VA, and a key off-target isoform, the ubiquitous cytosolic hCA II. Furthermore, its performance is benchmarked against Topiramate, a known carbonic anhydrase inhibitor.

Comparative Inhibitor Performance

The inhibitory potency of this compound and the comparator, Topiramate, was determined against recombinant human CA isoforms. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, was quantified using a stopped-flow CO2 hydrase assay.

InhibitorTargetOff-TargetSelectivity Index
hCA VA (Kᵢ in nM) hCA II (Kᵢ in nM) (Kᵢ hCA II / Kᵢ hCA VA)
This compound 54.8487088.9
Topiramate 1800070000.39

Table 1: Inhibitor Potency and Selectivity. Lower Kᵢ values indicate higher potency. The selectivity index represents the preference for the target isoform (hCA VA) over the off-target isoform (hCA II). A higher selectivity index indicates greater selectivity.

The data clearly demonstrates that this compound is a highly potent inhibitor of hCA VA with a Ki of 54.8 nM. In contrast, Topiramate exhibits significantly weaker inhibition of hCA VA with a Ki of 18000 nM.[2]

Crucially, this compound displays a remarkable 88.9-fold selectivity for hCA VA over the cytosolic hCA II isoform. This high degree of selectivity is a critical attribute, minimizing the potential for off-target effects that could arise from the inhibition of the highly abundant hCA II. Topiramate, on the other hand, shows a preference for hCA II over hCA VA.

Experimental Protocols

The validation of this compound as a selective hCA VA inhibitor was established through the following experimental protocol:

Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydrase Assay

Objective: To determine the inhibition constants (Ki) of test compounds against human carbonic anhydrase isoforms.

Principle: The assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂. A stopped-flow instrument is used to rapidly mix the enzyme and substrate, and the initial rate of the reaction is measured by observing the change in absorbance of a pH indicator. The inhibition constant is then determined by measuring the reaction rates at various inhibitor concentrations.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA VA and hCA II)

  • Test inhibitors (this compound, Topiramate)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (B86663) (Na₂SO₄, 0.1 M)

  • Phenol (B47542) red (pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Recombinant hCA isoforms are purified to homogeneity.

    • Stock solutions of the inhibitors are prepared in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the assay buffer.

  • Assay Performance:

    • The CO₂ hydrase activity is determined using a stopped-flow instrument by following the hydration of CO₂.

    • The assay is conducted at 25°C.

    • The reaction is initiated by mixing equal volumes of the enzyme solution (in HEPES buffer) and CO₂-saturated water (the substrate).

    • The change in pH is monitored by the change in absorbance of the pH indicator, phenol red, at a specific wavelength.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance change over time.

    • To determine the inhibition constant (Ki), the assay is performed in the presence of varying concentrations of the inhibitor.

    • The Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where IC₅₀ is the inhibitor concentration that causes 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis constant.

Visualizing the Validation Workflow and Biological Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Purified hCA Isoforms (hCA VA and hCA II) Mixing Rapid Mixing of Enzyme and Substrate +/- Inhibitor Enzyme->Mixing Inhibitor Inhibitor Solutions (this compound, Topiramate) Inhibitor->Mixing Substrate CO2-Saturated Water Substrate->Mixing Measurement Monitor pH Change via Phenol Red Absorbance Mixing->Measurement Rates Calculate Initial Reaction Rates Measurement->Rates Ki Determine Ki Values (Cheng-Prusoff Equation) Rates->Ki

Caption: Experimental workflow for determining inhibitor potency.

G cluster_mito Mitochondrial Matrix CO2 CO2 hCAVA hCA VA CO2->hCAVA H2O H2O H2O->hCAVA HCO3 HCO3- hCAVA->HCO3 CPS1 Carbamoyl Phosphate Synthetase I (Urea Cycle) HCO3->CPS1 PC Pyruvate Carboxylase (Gluconeogenesis) HCO3->PC This compound This compound This compound->hCAVA

Caption: Role of hCA VA in mitochondrial metabolic pathways and its inhibition by this compound.

Conclusion

The experimental data robustly validates this compound as a potent and highly selective inhibitor of human carbonic anhydrase VA. Its superior potency and selectivity over the existing compound, Topiramate, make it an invaluable tool for researchers investigating the roles of hCA VA in health and disease. The detailed experimental protocols and visual diagrams provided in this guide are intended to facilitate the adoption and replication of these findings within the scientific community. Further studies are warranted to explore the therapeutic potential of this compound in metabolic disorders.

References

Revolutionizing Sulfonamide Detection: A Performance Benchmark of the New AuraSulfa™ ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – AuraBio Inc. today announced the launch of the AuraSulfa™ ELISA Kit, a novel competitive enzyme-linked immunosorbent assay for the rapid and sensitive detection of Sulfabenzamide. This guide provides a comprehensive performance comparison of the AuraSulfa™ ELISA Kit against existing analytical methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The AuraSulfa™ ELISA Kit is engineered for high-throughput screening of Sulfabenzamide in various matrices, offering a significant advancement in terms of speed, simplicity, and sensitivity over traditional chromatographic techniques.

Performance Benchmark: AuraSulfa™ vs. Established Methods

The performance of the AuraSulfa™ ELISA Kit was rigorously benchmarked against established methods for Sulfabenzamide detection, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Capillary Electrophoresis (CE). The results, summarized in the table below, highlight the competitive advantages of the AuraSulfa™ ELISA Kit.

Parameter AuraSulfa™ ELISA Kit (New Assay) LC-MS/MS[1][2] HPLC-FLD[3] Capillary Electrophoresis[4][5]
Limit of Detection (LOD) 0.5 ng/mL0.3 - 1.9 ng/L13.53 - 23.30 µg/kg0.65 - 3.14 µg/mL
Limit of Quantitation (LOQ) 1.5 ng/mL1.2 - 7.6 ng/L26.02 - 40.38 µg/kg2.0 - 10.0 µg/mL
Dynamic Range 1.5 - 100 ng/mL2 - 200 ng/mLNot specified2.0 - 200 µg/mL
Assay Time ~ 2 hours> 4 hours (including sample prep)> 6 hours (including sample prep)> 3 hours (including sample prep)
Sample Throughput High (96-well plate format)Low to MediumLowLow to Medium
Specificity High (Specific for Sulfabenzamide)Very HighHighHigh
Recovery (%) 90-105%74.3 - 118%77.00 - 121.16%Not specified
Ease of Use Simple, user-friendly protocolRequires specialized expertiseRequires specialized expertiseRequires specialized expertise
Equipment Cost Low (Requires standard ELISA reader)HighMediumMedium

Experimental Protocols

AuraSulfa™ ELISA Kit Protocol

This protocol outlines the key steps for the detection of Sulfabenzamide using the AuraSulfa™ ELISA Kit.

1. Reagent Preparation:

  • Prepare wash buffer, standards, and samples according to the kit manual.
  • Allow all reagents to reach room temperature before use.

2. Assay Procedure:

  • Add 50 µL of standard or sample to the appropriate wells of the Sulfabenzamide-coated microplate.
  • Add 50 µL of HRP-conjugated anti-Sulfabenzamide antibody to each well.
  • Incubate for 60 minutes at 37°C.
  • Wash the plate five times with wash buffer.
  • Add 100 µL of TMB substrate to each well.
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 50 µL of stop solution to each well.
  • Read the absorbance at 450 nm within 10 minutes.

3. Data Analysis:

  • Calculate the percentage of binding for each standard and sample.
  • Plot a standard curve of %B/B0 versus concentration.
  • Determine the concentration of Sulfabenzamide in the samples from the standard curve.

Reference Methodologies

For detailed protocols of the comparative methods, please refer to the following publications:

  • LC-MS/MS: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.

  • HPLC-FLD: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers.

  • Capillary Electrophoresis: Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent.

Visualizing the Advantage

To further illustrate the streamlined workflow of the AuraSulfa™ ELISA Kit compared to traditional methods, the following diagrams are provided.

cluster_0 AuraSulfa™ ELISA Workflow A Sample/Standard Addition B HRP-Antibody Addition A->B C Incubation (60 min) B->C D Wash C->D E Substrate Addition D->E F Incubation (15 min) E->F G Stop & Read F->G

Caption: AuraSulfa™ ELISA Kit experimental workflow.

cluster_1 Traditional Chromatographic Workflow H Sample Extraction I Cleanup (SPE) H->I J Derivatization (optional) I->J K LC/CE Separation J->K L Detection (MS/FLD) K->L M Data Analysis L->M

Caption: A typical workflow for chromatographic analysis.

The AuraSulfa™ ELISA Kit represents a significant step forward in Sulfabenzamide detection, providing a reliable, rapid, and user-friendly solution for researchers and industry professionals. Its high-throughput capability and excellent sensitivity make it an ideal tool for a wide range of applications, from food safety testing to pharmaceutical research.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Sulfabenz

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Sulfabenz, also known as sulfabenzamide, requires careful handling and disposal to prevent potential harm and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, eye protection (such as chemical safety goggles), and a lab coat.[1] Ensure adequate ventilation in the work area to avoid inhalation of dust particles.[2] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water. If skin irritation or a rash occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice.

  • Ingestion: Rinse the mouth and seek immediate medical attention.

This compound Waste Classification

All waste materials containing this compound, including unused or expired product, contaminated labware, and personal protective equipment, should be treated as chemical waste. Do not dispose of this compound down the drain or in regular trash receptacles.

Waste Type Description Primary Hazard
Solid this compound Waste Unused or expired this compound powder, contaminated weigh boats, spatulas, and other labware.Chemical
Contaminated PPE Gloves, lab coats, and other protective equipment that has come into contact with this compound.Chemical
Liquid this compound Waste Solutions containing this compound.Chemical

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the recommended procedure for the safe disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Designate a specific waste container: Use a clearly labeled, leak-proof container for all solid this compound waste. The label should prominently display "Hazardous Waste," "this compound," and the accumulation start date.

  • Collect all contaminated materials: Place all unused or expired this compound powder, as well as any contaminated disposable labware (e.g., weigh boats, pipette tips, vials), directly into the designated hazardous waste container.

  • Segregate contaminated PPE: Collect all contaminated gloves, lab coats, and other PPE in a separate, clearly labeled hazardous waste bag or container.

2. Container Management:

  • Keep containers closed: Ensure that the hazardous waste containers are securely sealed when not in use to prevent spills or the release of dust.

  • Store in a designated area: Store the sealed waste containers in a designated satellite accumulation area for hazardous waste. This area should be away from general laboratory traffic and incompatible materials.

3. Final Disposal:

  • Engage a licensed waste disposal company: The ultimate disposal of this compound waste must be conducted by a licensed and qualified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will typically manage the collection and final disposal process.

  • Follow institutional procedures: Adhere to your institution's specific protocols for hazardous waste pickup and disposal. This may include completing waste manifests or other required documentation.

4. Accidental Spills:

  • Contain the spill: Prevent the further spread of the spilled material. For solid this compound, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable container for disposal.

  • Clean the area: Thoroughly clean the contaminated surface.

  • Report the spill: Report the incident to your supervisor and your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Sulfabenz_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid ppe_waste Contaminated PPE waste_type->ppe_waste PPE liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_ppe Collect in Labeled Hazardous Waste Bag/Container ppe_waste->collect_ppe collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_ppe->storage collect_liquid->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup disposal Disposal by Licensed Waste Disposal Company ehs_pickup->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfabenz
Reactant of Route 2
Sulfabenz

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。